LCL521
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWWJORIPQKJFW-DLFZDVPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LCL521 and the Ceramide-Sphingosine-S1P Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LCL521, a potent and lysosomotropic inhibitor of acid ceramidase (ACDase). By targeting ACDase, this compound modulates the critical balance within the sphingolipid metabolic pathway, specifically the equilibrium between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This guide details the mechanism of action of this compound, presents quantitative data on its efficacy in various cancer cell lines, and provides comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity and research applications.
Introduction to the Ceramide-Sphingosine-S1P Pathway
The sphingolipid metabolic pathway is a complex network of bioactive lipids that play crucial roles in regulating fundamental cellular processes, including proliferation, apoptosis, and stress responses. At the heart of this pathway lies a critical balance, often referred to as the "sphingolipid rheostat," dictated by the relative levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P).
-
Ceramide , the central molecule in sphingolipid metabolism, is generally considered a pro-apoptotic and anti-proliferative signaling lipid. Its accumulation within the cell can be triggered by various cellular stresses, including chemotherapy and radiation, leading to the activation of apoptotic cascades.
-
Sphingosine is formed from the hydrolysis of ceramide by ceramidases. It can be further metabolized in two primary directions: reacylation back to ceramide or phosphorylation to S1P.
-
Sphingosine-1-Phosphate (S1P) , in contrast to ceramide, is a potent pro-survival and pro-proliferative signaling molecule. S1P is generated by the action of sphingosine kinases (SphK1 and SphK2) and can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), thereby activating downstream signaling pathways that promote cell growth, survival, and migration.
The enzymatic conversion of ceramide to sphingosine is catalyzed by a family of enzymes known as ceramidases. Among these, acid ceramidase (ACDase) , located in the lysosome, is of particular interest in cancer biology. Upregulation of ACDase has been observed in various cancers and is associated with tumor progression and resistance to therapy. By hydrolyzing ceramide, ACDase reduces the levels of this pro-apoptotic lipid while simultaneously providing the substrate for the production of pro-survival S1P. This shift in the sphingolipid rheostat towards S1P contributes to a cellular phenotype that favors cancer cell survival and proliferation.
This compound: A Lysosomotropic Inhibitor of Acid Ceramidase
This compound is a novel and specific inhibitor of acid ceramidase.[1] It is a prodrug of the potent ACDase inhibitor B13, designed for enhanced lysosomal targeting.[1] This lysosomotropic property allows for the efficient delivery and accumulation of the active inhibitor within the lysosome, the primary site of ACDase activity.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of ACDase. By blocking the activity of this enzyme, this compound prevents the hydrolysis of ceramide to sphingosine.[1] This inhibition leads to a significant shift in the sphingolipid rheostat:
-
Increased Ceramide Levels: The blockage of its degradation pathway leads to the accumulation of ceramide within the cell, particularly in the lysosome. This accumulation promotes the activation of apoptotic pathways.
-
Decreased Sphingosine and S1P Levels: With the reduced production of sphingosine from ceramide, the substrate for sphingosine kinases is limited. Consequently, the synthesis of the pro-survival molecule S1P is diminished.[1]
This dual effect of increasing pro-apoptotic ceramide and decreasing pro-survival S1P makes this compound a promising therapeutic agent for cancer treatment. The alteration of this critical balance sensitizes cancer cells to apoptosis and can overcome resistance to conventional therapies.[1]
References
LCL521: A Technical Guide to a Lysosomotropic Acid Ceramidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCL521 is a potent, lysosomotropic prodrug designed to deliver the acid ceramidase (ACDase) inhibitor, B13, directly to its site of action within the lysosome. By selectively inhibiting ACDase, this compound modulates the sphingolipid rheostat, leading to an accumulation of pro-apoptotic ceramide and a depletion of pro-survival sphingosine-1-phosphate (S1P). This mechanism of action underlies its anticancer properties, including the induction of G1 cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for the evaluation of its cellular effects and diagrams of the key signaling pathways are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically designated as N,N-dimethyl-glycine, 1,1′-[(1R,2R)-1-(4-nitrophenyl)-2-[(1-oxotetradecyl)amino]-1,3-propanediyl] ester.[1] Its structure is characterized by a B13 core, a potent inhibitor of acid ceramidase, modified with N,N-dimethyl glycine groups to enhance its solubility and facilitate lysosomal targeting.[2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | N,N-dimethyl-glycine, 1,1′-[(1R,2R)-1-(4-nitrophenyl)-2-[(1-oxotetradecyl)amino]-1,3-propanediyl] ester | [1] |
| CAS Number | 1226851-11-1 | [1] |
| Molecular Formula | C₃₁H₅₂N₄O₇ | [1] |
| Formula Weight | 592.8 g/mol | [1] |
| Appearance | Oil | [3] |
| Color | Colorless to light yellow | [3] |
| SMILES | O=C(CN(C)C)O--INVALID-LINK--=O)COC(CN(C)C)=O">C@@HC1=CC=C(--INVALID-LINK--=O)C=C1 | [1] |
| Solubility | DMSO: 100 mg/mL (168.70 mM) (with ultrasonic treatment) Ethanol: ≥10 mg/mL PBS (pH 7.2): Slightly Soluble (0.1-1 mg/ml) | [3][4] |
| Storage | Pure form: -20°C for 3 years In solvent: -80°C for 6 months, -20°C for 1 month | [3] |
Pharmacology
Mechanism of Action
This compound is a lysosomotropic prodrug of the acid ceramidase inhibitor B13.[2] Its design facilitates enhanced cellular uptake and accumulation within the acidic environment of the lysosome.[5] Inside the lysosome, this compound is metabolized to release B13, which then potently and selectively inhibits acid ceramidase (ACDase).[5]
ACDase is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[6] Sphingosine can then be phosphorylated by sphingosine kinases (SKs) to form sphingosine-1-phosphate (S1P).[7] Ceramide is a pro-apoptotic lipid, while S1P is a pro-survival signaling molecule. The balance between these two lipids, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.
By inhibiting ACDase, this compound disrupts this balance, leading to:
-
Increased levels of ceramide: This accumulation of pro-apoptotic ceramide is a primary driver of the anticancer effects of this compound.
-
Decreased levels of sphingosine and S1P: The reduction in the pro-survival signal S1P further contributes to the induction of cell death.[7]
At higher concentrations (typically ≥5 µM), this compound has also been shown to inhibit dihydroceramide desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[1][7] This dual inhibition of both the catabolism and synthesis of specific ceramide species can further modulate the cellular sphingolipid profile.[7] this compound also demonstrates inhibitory activity against lysosomal acid sphingomyelinase (ASMase).[3]
Pharmacological Effects
The primary pharmacological effects of this compound stem from its ability to modulate the sphingolipid rheostat, leading to a variety of anticancer activities:
-
Inhibition of Cell Proliferation: this compound inhibits the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, with a reported IC₅₀ of 7.46 µM.[4][8]
-
Induction of G1 Cell Cycle Arrest: At lower concentrations (e.g., 2.5 µM), this compound has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells.[4][8]
-
Induction of Apoptosis: At higher concentrations, this compound promotes apoptosis.[5]
-
Synergistic Effects with Other Cancer Therapies: this compound has demonstrated synergistic or additive effects when combined with tamoxifen in tamoxifen-resistant MCF-7 cells and with ionizing radiation.[5][6] It has also been shown to enhance the efficacy of photodynamic therapy.[9]
-
Modulation of the Tumor Microenvironment: In colorectal cancer models, this compound has been shown to induce an anti-tumor immune response, characterized by the activation of M1 macrophages and T cells, and enhanced infiltration of cytotoxic T cells. This is associated with the induction of type I and II interferon responses.[2]
Table 2: Pharmacological Effects of this compound on MCF-7 Cells
| Effect | Concentration | Observation | Reference |
| Inhibition of Acid Ceramidase | 1 µM | Potent inhibition of cellular ACDase activity. | [3] |
| Decrease in Sphingosine Levels | 1 µM and 10 µM | Significant reduction in cellular sphingosine. | [4] |
| Inhibition of Cell Proliferation (IC₅₀) | 7.46 µM | 50% inhibition of MCF-7 cell proliferation after 48h. | [4][8] |
| Induction of G1 Cell Cycle Arrest | 2.5 µM | Accumulation of cells in the G1 phase of the cell cycle after 24h. | [4][8] |
| Inhibition of Dihydroceramide Desaturase-1 (DES-1) | 5 µM and 10 µM | Inhibition of DES-1 activity. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Culture
MCF-7 human breast adenocarcinoma cells are a commonly used model for studying the effects of this compound.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[7]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculturing: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, and the cells are washed with PBS. Cells are detached using 0.25% Trypsin-EDTA, and the trypsin is neutralized with complete growth medium. Cells are then centrifuged, resuspended in fresh medium, and seeded into new flasks at a 1:2 to 1:4 ratio.[10]
Measurement of Sphingolipids by LC-MS/MS
-
Cell Treatment and Lipid Extraction:
-
Seed MCF-7 cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells and wash with PBS.
-
Extract lipids using a suitable solvent system (e.g., a single-phase extraction for long-chain bases and their phosphates, or a two-phase extraction for more complex sphingolipids).
-
-
LC-MS/MS Analysis:
-
Separate lipid species using a C18 reverse-phase column with a gradient elution. A typical mobile phase system consists of:
-
Mobile Phase A: Methanol/Water/Formic Acid with ammonium formate.
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid with ammonium formate.
-
-
Detect and quantify sphingolipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent/daughter ion transitions are used for each lipid species.
-
Normalize lipid levels to total phosphate or protein concentration.
-
Cell Viability (MTT) Assay
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.[11][12]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Procedure:
-
Treat MCF-7 cells with this compound for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and prepare a single-cell suspension.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 1 hour.[3]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS) containing RNase A (e.g., 100 µg/mL) to degrade RNA.[2]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
The primary signaling pathway affected by this compound is the sphingolipid metabolic pathway. By inhibiting ACDase, this compound directly increases the cellular concentration of ceramide and decreases the concentrations of sphingosine and S1P. This shift in the ceramide/S1P ratio has profound effects on downstream signaling events that regulate cell survival, proliferation, and apoptosis.
Conclusion
This compound is a valuable pharmacological tool for studying the role of acid ceramidase and sphingolipid signaling in cancer biology. Its lysosomotropic design represents a sophisticated approach to targeted drug delivery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising anticancer agent. Further investigation into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. mcf7.com [mcf7.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elabscience.com [elabscience.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
The Lysosomotropic Advantage: A Technical Guide to LCL521's Core Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the lysosomotropic properties of LCL521, a novel prodrug designed to target the lysosomal enzyme acid ceramidase (ACDase). By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for professionals in the field of cancer research and drug development.
Introduction: The Rationale for Lysosomal Targeting
Acid ceramidase (ACDase) is a critical lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity plays a pivotal role in regulating the delicate balance of bioactive sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which govern cellular processes like proliferation, survival, and death.[1][3] In many cancer cells, ACDase is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival S1P, thereby contributing to tumorigenesis and therapeutic resistance.
B13 is a potent and selective inhibitor of ACDase in vitro; however, its efficacy in cellular models is limited by its poor access to the lysosomal compartment where ACDase resides.[1][2] To overcome this limitation, this compound was engineered as a lysosomotropic prodrug of B13.[1] this compound is a di-N,N-dimethyl glycine (DMG)-conjugated form of B13.[1][4] The ionizable amine groups of the DMG moieties facilitate the accumulation of this compound within the acidic environment of the lysosome.[1] Once inside the lysosome, the DMG groups are cleaved, releasing the active inhibitor B13 to effectively inhibit ACDase at its site of action.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: Impact of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment) [1][5]
| Concentration of this compound | Change in Sphingosine (Sph) | Change in Sphingosine-1-Phosphate (S1P) | Change in Ceramide (Cer) |
| 100 nM | Decrease | Decrease | No significant change |
| 1 µM | >66% decrease (after 15 min) | Significant decrease | Increase |
| 5 µM | Profound decrease | Profound decrease | Significant increase |
| 10 µM | Profound decrease | Profound decrease | Significant increase |
Table 2: Cytotoxicity of this compound and B13 in MCF7 Cells (48-hour treatment) [1][5]
| Compound | IC50 |
| B13 | >100 µM |
| This compound | 11.8 µM |
Table 3: Effect of this compound on MCF7 Cell Cycle (24-hour treatment) [1][6]
| Concentration of this compound | Effect |
| Low doses | G1 cell cycle arrest, marked decrease in S phase |
| >5 µM | Increased subG0/G1 population (apoptosis) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the lysosomotropic properties and biological effects of this compound.
Cell Culture and Treatment
MCF7 human breast adenocarcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before treatment with various concentrations of this compound or vehicle control for the indicated time periods.[3]
Sphingolipid Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Following treatment, cells are harvested, and lipids are extracted. The levels of various sphingolipids, including ceramide, sphingosine, and S1P, are quantified using a targeted LC-MS/MS approach.[1][5] This method allows for the sensitive and specific measurement of changes in the sphingolipidome upon this compound treatment.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound, MCF7 cells are seeded in 96-well plates and treated with a range of drug concentrations for 48 hours. Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[5]
Cell Cycle Analysis
MCF7 cells are treated with this compound for 24 hours, then harvested, fixed in ethanol, and stained with propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the subG0/G1 population, which is indicative of apoptosis.[1][5]
Western Blotting for Acid Ceramidase (ACDase) Expression
To evaluate the effect of this compound on ACDase protein levels, treated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against ACDase.[3][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflow for its characterization.
Figure 1: Proposed signaling pathway of this compound action.
Figure 2: General experimental workflow for this compound characterization.
Mechanism of Action and Downstream Effects
The lysosomotropic nature of this compound is central to its enhanced anticancer activity. By concentrating the active inhibitor B13 within the lysosome, this compound effectively inhibits ACDase, leading to a significant increase in the intracellular levels of the pro-apoptotic lipid, ceramide, and a concomitant decrease in the pro-survival lipid, sphingosine, and its phosphorylated form, S1P.[1]
This shift in the ceramide/S1P ratio triggers several downstream cellular events:
-
Cell Cycle Arrest: this compound induces a G1 cell cycle arrest at lower concentrations, preventing cancer cell proliferation.[1][6]
-
Apoptosis: At higher concentrations, the accumulation of ceramide leads to the induction of apoptosis.[1]
-
Interruption of Autophagy and ER Stress: this compound has been shown to activate lysosomal cathepsins B and D, which leads to an interruption of the autophagy process and induces endoplasmic reticulum (ER) stress, ultimately contributing to cell death.[1][8]
-
Sensitization to Other Therapies: By altering the sphingolipid balance, this compound can sensitize cancer cells to other anticancer treatments, such as tamoxifen and ionizing radiation.[1]
Conclusion
This compound represents a promising therapeutic strategy that leverages the principles of lysosomotropic drug delivery to enhance the efficacy of ACDase inhibition. Its ability to specifically target the lysosome and modulate the critical ceramide-sphingosine-S1P signaling axis underscores the potential of this approach in cancer therapy. This technical guide provides a foundational understanding of this compound's core properties, offering valuable insights for researchers and drug development professionals seeking to explore and expand upon this innovative therapeutic concept.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]
- 6. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preclinical studies of LCL521 in oncology
An In-depth Technical Guide to the Preclinical Oncology Studies of LCL521
Introduction
This compound is a novel investigational agent that functions as a potent, lysosomotropic inhibitor of acid ceramidase (ACDase). ACDase is a critical lysosomal enzyme that catalyzes the hydrolysis of the pro-apoptotic sphingolipid, ceramide, into sphingosine and a free fatty acid. Sphingosine can be further converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] In many cancers, ACDase is overexpressed, leading to reduced ceramide levels and increased S1P, which promotes tumor cell survival, proliferation, and resistance to therapy.[1][2] this compound is a prodrug of the selective ACDase inhibitor B13, designed with N,N-dimethyl glycine (DMG) conjugates to specifically target the lysosome, thereby increasing the intracellular concentration and efficacy of the active compound.[1] This document provides a comprehensive overview of the , detailing its mechanism of action, anti-tumor efficacy, and immunomodulatory properties.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting ACDase within the lysosome. This inhibition disrupts the ceramide-sphingosine-S1P signaling axis, leading to an accumulation of ceramide and a depletion of sphingosine and S1P.[1] This shift in the sphingolipid rheostat induces multiple downstream anti-tumor effects, including cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[1][3]
Signaling Pathway of this compound
The diagram below illustrates the core mechanism of this compound. By blocking ACDase, this compound causes a build-up of ceramide, a key signaling molecule that promotes programmed cell death (apoptosis) and halts cell cycle progression. Concurrently, the reduction in sphingosine and its subsequent metabolite S1P curtails pro-survival signals.
Caption: Mechanism of this compound action via ACDase inhibition.
Quantitative Data
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a monotherapy.
| Cell Line | Cancer Type | IC50 (24h) | Source |
| CT26 | Colorectal Carcinoma (Murine) | ~20-40 µM | [3] |
| HCT116 | Colorectal Carcinoma (Human) | ~20-40 µM | [3] |
| MC38 | Colorectal Carcinoma (Murine) | ~20-40 µM | [3] |
| DLD1 | Colorectal Carcinoma (Human) | ~20-40 µM | [3] |
| Cell Line | Cancer Type | Treatment Duration | IC50 | Source |
| MCF7 | Breast Adenocarcinoma | 48h | ~15 µM | [1] |
| B13 (parent compound) | Breast Adenocarcinoma | 48h | ~50 µM | [1] |
Effects on Sphingolipid Metabolism
Treatment with this compound acutely alters the levels of key sphingolipid metabolites in cancer cells.
| Cell Line | Treatment | Effect on Sphingosine (Sph) | Effect on Ceramide (Cer) | Effect on S1P | Source |
| MCF7 | 1 µM this compound (15 min) | >66% decrease | Not specified | Not specified | [1] |
| MCF7 | 1-5 µM this compound (1h) | Profound decrease | Increase | Decrease | [1] |
| MCF7 | 10 µM this compound | Profound decrease | Increase | Significant drop | [2][4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
Method: MTT Assay.[1]
-
Procedure: MCF7 cells were seeded and treated with this compound or B13 at concentrations ranging from 0.78 to 100 µM for 48 hours. After incubation, MTT reagent was added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine cell viability relative to untreated controls.[1] For colorectal cancer cell lines (CT26, HCT116, etc.), cells were treated with various doses of this compound for 24 hours to determine cytotoxicity and IC50 values.[3]
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) Staining and Flow Cytometry.[1]
-
Procedure: MCF7 cells were treated with this compound (1-10 µM) for 24 hours. Cells were then harvested, fixed in 70% ethanol, and stained with a solution containing RNase and PI. DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G0/1 population, which is indicative of apoptosis.[1]
Sphingolipid Quantification
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
-
Procedure: MCF7 cells were treated with this compound for specified durations and concentrations. After treatment, cell pellets were collected, and lipids were extracted. The levels of various sphingolipid species (e.g., ceramide, sphingosine, S1P, dihydroceramide) were quantified using a targeted LC-MS/MS approach.[4][5]
In Vivo Syngeneic Mouse Tumor Model
-
Animal Model: BALB/c mice.[3]
-
Tumor Model: CT26 colorectal cancer cells were injected subcutaneously into the mice.[3]
-
Treatment Groups: Mice were randomized into groups receiving vehicle, this compound, an anti-PD-1 antibody, or a combination of this compound and the anti-PD-1 antibody.[3]
-
Outcome Measures: Tumor volume and weight were measured at the end of the study. Tumors and single-cell suspensions were also analyzed for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry and for gene expression changes via RNA sequencing.[3]
This compound in Immuno-Oncology
Recent preclinical studies have revealed that this compound's anti-tumor activity extends beyond direct cell killing to the modulation of the tumor immune microenvironment. By inducing a specific form of cell death known as immunological cell death (ICD), this compound can transform an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.[3]
Workflow: this compound and Checkpoint Inhibition In Vivo
The following diagram outlines the experimental workflow used to test the synergy between this compound and anti-PD-1 immunotherapy in a colorectal cancer model.[3]
Caption: Experimental workflow for in vivo testing of this compound.
Immunomodulatory Effects
Treatment with this compound leads to a cascade of immunological events that enhance anti-tumor immunity.
-
Induction of Immunological Cell Death (ICD): this compound was found to induce ICD in colorectal cancer cells, a process characterized by the release of damage-associated molecular patterns (DAMPs).[3]
-
Interferon (IFN) Signaling: RNA sequencing analysis revealed that this compound treatment significantly upregulates Type I and Type II interferon response pathways in the tumor. This effect is further enhanced when combined with an anti-PD-1 antibody.[3]
-
Reprogramming the Tumor Microenvironment (TME): this compound reprograms the immunosuppressive TME into an immunoreactive one. This is characterized by the activation of M1 macrophages and enhanced infiltration of cytotoxic CD8+ T cells into the tumor.[3]
The diagram below conceptualizes how this compound enhances the cancer-immunity cycle.
Caption: this compound's role in enhancing anti-tumor immunity.
Synergistic Combinations
Beyond immunotherapy, this compound has shown synergistic or additive effects when combined with other cancer therapies.
-
Chemotherapy and Radiotherapy: In MCF7 breast cancer cells, this compound demonstrated significant additive effects on inhibiting tumor proliferation and inducing cell death when combined with tamoxifen or ionizing radiation.[1]
-
Photodynamic and Thermal Therapies: this compound enhances the tumor-killing effects of photodynamic therapy (PDT), photothermal therapy (PTT), and cryoablation.[6][7] The mechanism involves increasing pro-apoptotic ceramide levels, which synergizes with the cellular stress induced by these ablation therapies.[6]
Conclusion
The preclinical data for this compound strongly support its development as a promising oncology therapeutic. Its unique, targeted mechanism of inhibiting lysosomal acid ceramidase effectively induces cancer cell death and cell cycle arrest. Furthermore, its ability to reprogram the tumor microenvironment and induce an anti-tumor immune response, particularly in combination with checkpoint inhibitors, positions this compound as a versatile agent that could address both direct tumor growth and immune evasion. The synergistic potential with conventional and emerging therapies further broadens its therapeutic applicability. These findings provide a robust rationale for the continued clinical investigation of this compound in various cancer types.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LCL521 Treatment Protocol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: LCL521 is a potent and specific lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2][3][4] By inhibiting ACDase, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P).[1][3] This modulation of the sphingolipid rheostat makes this compound a valuable tool for in vitro studies investigating cancer cell proliferation, apoptosis, and sensitization to other anti-cancer therapies.[1][5]
These application notes provide detailed protocols for the in vitro use of this compound, including recommended treatment conditions, methodologies for key experiments, and expected outcomes based on published research.
Data Presentation
Table 1: this compound In Vitro Efficacy and Treatment Conditions
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effects | Reference |
| MCF7 | Breast Adenocarcinoma | 100 nM - 10 µM | 1 - 48 hours | Inhibition of ACDase, decreased sphingosine and S1P, increased ceramide, cell cycle arrest (G1 phase), induction of apoptosis. | [1][2][3][4] |
| Tamoxifen-resistant MCF7 | Breast Adenocarcinoma | 1 µM, 2.5 µM, 5 µM | 48 hours | Sensitization to Tamoxifen treatment. | [1][6] |
| SCCVII | Squamous Cell Carcinoma | 10 µM | Not specified | Enhanced lethal effects of photodynamic therapy (PDT). | [7][8] |
| HCT116 | Colorectal Cancer | 20 - 40 µM (IC50 range) | 24 hours | Cytotoxicity, induction of immunological cell death. | [9] |
| CT26 | Colorectal Cancer | 20 - 40 µM (IC50 range) | 24 hours | Cytotoxicity, induction of immunological cell death. | [9] |
Table 2: Dose-Dependent Effects of this compound on Sphingolipid Metabolism in MCF7 Cells
| This compound Concentration | Incubation Time | Effect on Sphingosine (Sph) & S1P | Effect on Ceramide (Cer) | Effect on Dihydroceramide (dhCer) | Effect on ACDase Protein | Reference |
| 1 µM | 15 min - 1 hour | Significant decrease. | Little to no change. | Not specified. | No effect on α-ACDase expression. | [1][3] |
| 1 µM | 10 hours | Levels recover to baseline. | Not specified. | Not specified. | No effect on α-ACDase expression. | [3] |
| 10 µM | 1 - 24 hours | Profound and persistent decrease. | Significant increase starting at 2 hours. | Marked elevation at 24 hours. | Time-dependent decrease in α-ACDase. | [2][3][4][10] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)[1]
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)[10]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
-
Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) depending on the assay.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed 5x104 cells per well in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[1][6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 595 nm using a microplate reader.[9]
-
Express the results as a percentage of the vehicle-treated control.
Cell Cycle Analysis
Protocol:
-
Seed 3x105 cells in a 6-well plate and allow them to adhere overnight.[9]
-
Treat cells with this compound or vehicle control for 24 hours.[1][6][9]
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[1][6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Seed cells and treat with this compound as described for the desired duration.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analyze the cells by flow cytometry within one hour.[12]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound inhibits ACDase in the lysosome, leading to ceramide accumulation and sphingosine depletion.
Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Determining the Optimal Concentration of LCL521 for Cell Culture Experiments
Introduction
LCL521 is a lysosomotropic prodrug that acts as a potent inhibitor of acid ceramidase (ACDase).[1][2][3] Acid ceramidase is a key enzyme in sphingolipid metabolism, primarily localized in the lysosome, where it catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] Inhibition of ACDase by this compound leads to the accumulation of cellular ceramide, a bioactive sphingolipid known to be a potent mediator of various cellular stress responses, including cell cycle arrest and apoptosis.[1][2][4] Studies have shown that this compound can induce a G1 cell cycle arrest and, at higher concentrations, apoptosis.[1]
The optimal concentration of this compound required to achieve a desired biological effect can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial for researchers to empirically determine the effective dose range for their specific cell culture model. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound. The workflow includes an initial dose-response screening to determine the half-maximal inhibitory concentration (IC50) for cell viability, followed by functional assays to characterize the cellular response in terms of apoptosis and cell cycle distribution.
Experimental Strategy Overview
The process of determining the optimal this compound concentration involves a multi-step approach. It begins with a broad-range dose-response assay to assess cytotoxicity, followed by more focused analyses to understand the specific cellular mechanisms at play at effective concentrations.
Figure 1: Experimental workflow for determining the optimal this compound concentration.
Mechanism of Action: this compound Signaling
This compound is a prodrug designed for efficient delivery to the lysosome.[1] Once inside, it is converted to its active form, B13, which inhibits acid ceramidase. This inhibition blocks the breakdown of ceramide, leading to its accumulation. Elevated ceramide levels can trigger multiple downstream signaling pathways that culminate in cell cycle arrest and apoptosis.[1] This process can be influenced by the status of tumor suppressor proteins like p53, as ceramide signaling and p53 pathways are intricately linked.[4][5]
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining LCL521 with Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to localized tumor destruction. LCL521 is a potent and specific inhibitor of acid ceramidase (ACDase), an enzyme that catalyzes the breakdown of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P). The combination of this compound with PDT presents a promising strategy to enhance anti-cancer efficacy. By inhibiting ACDase, this compound leads to the accumulation of ceramide, thereby augmenting the cytotoxic effects of PDT and modulating the tumor microenvironment to favor a more robust anti-tumor immune response.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with PDT, focusing on the murine squamous cell carcinoma (SCCVII) model.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and PDT.
Table 1: In Vitro Efficacy of this compound in Combination with Photodynamic Therapy in SCCVII Cells
| Treatment Group | This compound Concentration (µM) | PDT Light Dose (J/cm²) | Cell Survival Fraction (relative to control) | Reference |
| Control | 0 | 0 | 1.0 | [1] |
| This compound alone | 10 | 0 | ~0.9 | [1] |
| PDT alone | 0 | 1.5 | ~0.4 | [1] |
| This compound + PDT | 10 | 1.5 | ~0.1 | [1] |
Data are approximated from graphical representations in the cited literature.
Table 2: In Vivo Efficacy of this compound in Combination with a PDT-Generated Vaccine in SCCVII Tumor-Bearing Mice
| Treatment Group | This compound Dosage (mg/kg) | Outcome | Observation | Reference |
| Control (untreated) | 0 | Tumor Growth | Progressive tumor growth | [1] |
| PDT Vaccine alone | 0 | Tumor Growth | Moderate delay in tumor growth | [1] |
| This compound + PDT Vaccine | 75 | Tumor Growth | Marked retardation of tumor growth | [1] |
Specific tumor volume measurements were not available in the abstract; the effect is described qualitatively.
Table 3: Effect of this compound on Immunoregulatory Cells in the Tumor Microenvironment of PDT Vaccine-Treated Mice
| Cell Population | Treatment | Effect | Reference |
| Regulatory T cells (Tregs) | This compound | Restriction of activity | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | This compound | Restriction of activity | [1] |
Quantitative percentage changes in cell populations were not detailed in the abstract.
Signaling Pathways and Mechanisms of Action
The combination of this compound and PDT leverages multiple interconnected signaling pathways to enhance tumor cell killing and stimulate an anti-tumor immune response.
Direct Cytotoxicity Enhancement
This compound inhibits acid ceramidase, leading to an accumulation of intracellular ceramide. Ceramide is a pro-apoptotic sphingolipid that can induce cell death through various mechanisms, including the activation of caspase cascades and modulation of mitochondrial membrane permeability. PDT generates ROS, which also induces apoptosis and other forms of cell death. The simultaneous induction of these pro-death signals results in a synergistic cytotoxic effect.
Immunomodulation
This compound has been shown to restrict the activity of immunosuppressive cells, namely regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment.[1] PDT can induce an immunogenic form of cell death, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response. By reducing the population of immunosuppressive cells, this compound can enhance the efficacy of PDT-induced anti-tumor immunity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PDT.
Protocol 1: In Vitro Cytotoxicity Assessment using Colony Forming Assay
This protocol details the methodology to assess the synergistic cytotoxic effect of this compound and PDT on SCCVII cells.
Materials:
-
SCCVII cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Photosensitizer (e.g., Temoporfin or Photofrin)
-
Light source with appropriate wavelength for the photosensitizer (e.g., 652 nm for Temoporfin)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal violet staining solution
Workflow:
Procedure:
-
Cell Seeding: Seed SCCVII cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the control group.
-
Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Control: No treatment.
-
This compound alone: Add this compound to the medium to a final concentration of 10 µM.
-
PDT alone: Add the photosensitizer to the medium at the desired concentration.
-
Combination: Add both this compound and the photosensitizer to the medium.
-
-
Drug Incubation: Incubate the cells with the drugs for a predetermined time (e.g., 16-24 hours).
-
PDT Light Treatment: For the PDT and combination groups, wash the cells with PBS and replace with fresh medium. Expose the cells to light of the appropriate wavelength and dose.
-
Colony Formation: After light exposure, replace the medium in all wells with fresh complete growth medium and return the plates to the incubator for 7-10 days to allow for colony formation.
-
Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (groups of >50 cells) in each well. Calculate the cell survival fraction for each treatment group relative to the untreated control.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol describes the evaluation of this compound and PDT in a murine SCCVII tumor model.
Materials:
-
C3H/HeN mice
-
SCCVII cells
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Photosensitizer (formulated for in vivo administration)
-
Light source with fiber optics for tumor illumination
-
Calipers for tumor measurement
Workflow:
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of SCCVII cells (e.g., 1 x 10⁶ cells in PBS, with or without Matrigel) into the flank of C3H/HeN mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 5-6 mm in diameter).
-
Randomization: Randomize the mice into treatment groups (e.g., Control, this compound alone, PDT alone, this compound + PDT).
-
Drug Administration:
-
Administer this compound (e.g., 75 mg/kg) via intraperitoneal (i.p.) injection.
-
Administer the photosensitizer intravenously (i.v.) at the appropriate dose.
-
-
PDT Treatment: After the required time for photosensitizer accumulation in the tumor, illuminate the tumor area with the appropriate wavelength and dose of light.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and general health of the mice.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration to assess long-term survival.
Protocol 3: PDT-Generated Vaccine and this compound Combination Therapy
This protocol outlines the generation of a PDT vaccine and its use in combination with this compound.
Materials:
-
SCCVII cells
-
Photosensitizer (e.g., Photofrin)
-
Light source
-
This compound
-
C3H/HeN mice with established SCCVII tumors
Procedure:
-
Vaccine Preparation:
-
Culture SCCVII cells in vitro.
-
Treat the cells with a photosensitizer followed by light exposure to induce cell death.
-
Collect the PDT-treated SCCVII cells.
-
-
Tumor Model: Establish SCCVII tumors in C3H/HeN mice as described in Protocol 2.
-
Treatment:
-
Once tumors are established, administer the PDT-generated vaccine (e.g., peritumorally).
-
Administer this compound (75 mg/kg, i.p.) in conjunction with the vaccine.
-
-
Monitoring: Monitor tumor growth and survival as described in Protocol 2.
Conclusion
The combination of the acid ceramidase inhibitor this compound with photodynamic therapy represents a promising strategy to enhance anti-cancer efficacy. The preclinical data strongly suggest a synergistic effect, driven by both direct enhancement of tumor cell cytotoxicity and favorable immunomodulation. The provided protocols offer a framework for researchers to further investigate and optimize this combination therapy for potential clinical translation. Further studies are warranted to elucidate the precise quantitative effects on various cell lines and tumor models and to fully understand the underlying molecular mechanisms.
References
Application Notes and Protocols: LCL521 and Ionizing Radiation Combination Therapy in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing DNA damage and promoting tumor cell death.[1][2] However, tumor resistance and damage to healthy tissues limit its efficacy. A promising strategy to overcome these limitations is the combination of radiotherapy with sensitizing agents that specifically enhance the cytotoxic effects of IR in cancer cells. LCL521, a potent lysosomotropic inhibitor of acid ceramidase (ACDase), has emerged as a promising radiosensitizer.[3][4] ACDase is an enzyme crucial for the breakdown of ceramide, a pro-apoptotic sphingolipid, into sphingosine, which is further converted to the pro-survival molecule sphingosine-1-phosphate (S1P). By inhibiting ACDase, this compound leads to the accumulation of ceramide within cancer cells, thereby sensitizing them to the cytotoxic effects of ionizing radiation.[3][5][6]
These application notes provide a comprehensive overview of the preclinical data on this compound and ionizing radiation combination therapy, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and ionizing radiation.
Table 1: Effects of this compound on Sphingolipid Levels in MCF7 Breast Cancer Cells
| Treatment | Duration | Ceramide Levels (vs. Control) | Sphingosine (Sph) Levels (vs. Control) | Sphingosine-1-Phosphate (S1P) Levels (vs. Control) |
| 100 nM this compound | 1 hour | Increased | Decreased | Decreased |
| 1 µM this compound | 15 min | Not Reported | ~66% Decrease | Not Reported |
| 1-5 µM this compound | 1 hour | Increased | Profound Decrease | Profound Decrease |
Data extracted from a study on the anticancer actions of this compound, demonstrating its potent and rapid inhibition of ACDase.[3]
Table 2: Radiosensitizing Effects of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Outcome |
| HT29 | This compound + IR | Increased Radiosensitivity |
| HCT116 | This compound + IR | Increased Radiosensitivity |
| LIM1215 | This compound + IR | Increased Radiosensitivity |
| HCT116 p53-/- | This compound + IR | No impact on radiosensitivity |
This data highlights that the radiosensitizing effect of this compound is dependent on p53.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in combination with ionizing radiation and a typical experimental workflow for evaluating this combination therapy.
Caption: Signaling pathway of this compound and ionizing radiation.
Caption: Experimental workflow for evaluating this compound and IR.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines:
-
MCF7 (human breast adenocarcinoma)
-
HT29, HCT116, LIM1215 (human colorectal carcinoma)
-
-
Culture Conditions: Cells are to be maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution and stored at -20°C. Final concentrations for experiments are typically in the range of 100 nM to 10 µM.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxic effects.
-
Protocol:
-
Seed cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition.
-
Allow cells to attach overnight.
-
Treat cells with this compound or vehicle control for 2 hours prior to irradiation.[4]
-
Irradiate the cells with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
For this compound treatments, replace the medium with fresh medium containing the drug and incubate for an additional 24 hours post-irradiation.[4]
-
After 24 hours, replace the medium with fresh drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid.
-
Stain the colonies with 0.5% crystal violet in methanol.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Apoptosis Assay (PARP-1 Cleavage by Western Blot)
This protocol details the detection of apoptosis through the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound and/or ionizing radiation as described in the clonogenic assay protocol.
-
Harvest cells at various time points post-irradiation (e.g., 24, 48, 72 hours).[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa cleaved PARP-1 fragment indicates apoptosis.
-
Cell Viability Assay (MTT Assay)
The MTT assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and/or ionizing radiation.
-
After the desired incubation period (e.g., 24-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Conclusion
The combination of this compound and ionizing radiation represents a promising therapeutic strategy for various cancers. The provided data and protocols offer a framework for researchers to further investigate and optimize this combination therapy. The synergistic effect, mediated by the accumulation of pro-apoptotic ceramide, has been demonstrated in preclinical models, and the p53-dependence of this effect provides a potential biomarker for patient selection. Further studies are warranted to translate these findings into clinical applications.
References
- 1. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]
- 2. longdom.org [longdom.org]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acid Ceramidase to Improve the Radiosensitivity of Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sphingolipid Dysregulation by LCL521 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of sphingolipid modulation in response to treatment with LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase). Sphingolipids are a critical class of bioactive molecules involved in cell signaling pathways that govern proliferation, apoptosis, and drug resistance. This compound has emerged as a promising agent in cancer therapy by altering the balance of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). Here, we present a comprehensive workflow for the extraction, separation, and quantification of key sphingolipids from cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology enables precise evaluation of the therapeutic potential of this compound and other sphingolipid-modulating compounds.
Introduction
Bioactive sphingolipids, including ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P), are key regulators of cellular fate.[1] The balance between these metabolites is crucial, with ceramides generally promoting apoptosis and cell cycle arrest, while S1P supports cell survival and proliferation.[1][2] Acid ceramidase (ACDase) plays a pivotal role in this balance by hydrolyzing ceramide to sphingosine, which can then be phosphorylated to S1P.[2] In many cancers, ACDase is overexpressed, contributing to therapeutic resistance.[2]
This compound is a potent, lysosomotropic inhibitor of ACDase, designed to accumulate in the lysosome where ACDase is predominantly active.[1][2][3] By inhibiting ACDase, this compound leads to an accumulation of ceramides and a depletion of sphingosine and S1P, thereby promoting cancer cell death.[1][2][3] Studies have shown that the effects of this compound are dose- and time-dependent. At lower concentrations (e.g., 1 µM), it transiently inhibits ACDase, while at higher concentrations (e.g., 10 µM), it leads to a more profound and sustained alteration of sphingolipid levels and can also inhibit other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase (DES-1).[1][3][4]
This application note provides a detailed protocol for the LC-MS/MS-based quantification of sphingolipids in cultured cells treated with this compound, enabling researchers to accurately assess its impact on sphingolipid metabolism.
Mechanism of Action of this compound
This compound exerts its primary effect by inhibiting acid ceramidase in the lysosome. This leads to an increase in various ceramide species and a decrease in sphingosine and its downstream product, S1P. At higher concentrations, this compound also inhibits dihydroceramide desaturase (DES-1), which is involved in the de novo synthesis of ceramides, leading to an accumulation of dihydroceramides.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Myeloid-Derived Suppressor Cells (MDSCs) with LCL521
For Researchers, Scientists, and Drug Development Professionals
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are key drivers of immune suppression within the tumor microenvironment.[1] By inhibiting the functions of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, MDSCs promote tumor immune escape and progression, making them a critical target for cancer immunotherapy.[2] LCL521 has emerged as a promising small molecule for targeting MDSCs.
This compound is an inhibitor of acid ceramidase (ACDase) that has been shown to effectively suppress the accumulation of MDSCs.[2][3] Its mechanism of action in MDSCs involves targeting lysosomes to activate cathepsin B and cathepsin D.[2][4] This activation leads to a disruption in autophagy and induces endoplasmic reticulum (ER) stress, ultimately culminating in MDSC death.[2][4] These application notes provide detailed protocols for utilizing this compound to study MDSC biology and function.
Data Presentation
Table 1: In Vivo Effects of this compound on MDSC Accumulation and Tumor Growth
| Treatment Group | MDSC Levels (Spleen, Blood, BM) | Tumor Size | Animal Model | Citation |
| Control | Significantly higher | Progressive growth | Tumor-bearing mice | [2] |
| This compound | Significantly lower | No significant decrease under extensive tumor burden | Tumor-bearing mice | [2] |
Note: While this compound effectively reduces MDSC levels, its direct impact on tumor size may not be significant in models with a high tumor burden, suggesting its primary role in modulating the immune microenvironment.[2]
Table 2: In Vitro Effects of this compound
| Cell Type | This compound Concentration | Effect | Citation |
| Mouse Tumor Cells | Varies | Induces cell death | [2] |
| MCF7 Breast Cancer Cells | 1 µM | Transient inhibition of ACDase | [5] |
| MCF7 Breast Cancer Cells | >5 µM | Induction of apoptosis, G1 cell cycle arrest | [4] |
| MCF7 Breast Cancer Cells | 10 µM | Profound decrease in sphingosine, increase in ceramide; inhibition of DES-1 | [5][6] |
| SCCVII Squamous Carcinoma Cells | 10 µM | Enhances lethal effects of Photodynamic Therapy (PDT) | [3] |
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced MDSC death.
Caption: Experimental workflow for studying this compound.
Caption: this compound's impact on the tumor microenvironment.
Experimental Protocols
Protocol 1: In Vitro MDSC Suppression of T-Cell Proliferation
This protocol assesses the ability of this compound to reverse the suppressive effect of MDSCs on T-cell proliferation.
Materials:
-
MDSCs isolated from tumor-bearing mice (e.g., BALB/c).
-
CD3+ T-cells purified from spleens of healthy mice.
-
This compound.
-
RPMI-1640 medium with 10% FBS.
-
Anti-CD3 and Anti-CD28 antibodies.
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution.
-
Flow cytometer.
Procedure:
-
Isolate MDSCs: Isolate MDSCs from the spleens or tumors of tumor-bearing mice using immunomagnetic sorting or flow cytometry for CD11b+Gr1+ cells.[2][7] Purity should be >90%.
-
Isolate and Label T-cells: Purify CD3+ T-cells from the spleens of healthy mice.[2] Label the T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Plate the CFSE-labeled T-cells.
-
Add the isolated MDSCs to the T-cell cultures at various MDSC:T-cell ratios (e.g., 1:2, 1:4).
-
Prepare experimental wells by adding this compound at desired concentrations. Include vehicle control wells.
-
-
Incubation: Culture the cells for 3 days.[2]
-
Analysis:
-
Harvest the cells and stain with T-cell specific markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of CFSE fluorescence using a flow cytometer. A decrease in CFSE intensity indicates cell division.
-
Compare the proliferation of T-cells in the presence of MDSCs with and without this compound.
-
Protocol 2: In Vivo Evaluation of this compound on MDSC Accumulation
This protocol details the in vivo administration of this compound to tumor-bearing mice to assess its effect on MDSC populations.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice injected with CMS4-met tumor cells).[2]
-
This compound solution for injection.
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-Gr1).
-
Equipment for animal handling, injection, and tissue collection.
Procedure:
-
Tumor Inoculation: Inject tumor cells into mice and allow tumors to grow to a substantial size to ensure significant MDSC accumulation.[2]
-
Treatment:
-
Divide mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 75 mg/kg) or vehicle to the respective groups, following a predetermined schedule.[3]
-
-
Monitoring: Monitor tumor size and the general health of the mice throughout the experiment.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect spleens, blood, and bone marrow.
-
Cell Preparation: Prepare single-cell suspensions from the collected tissues.[8]
-
Flow Cytometry Analysis:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against myeloid markers (e.g., CD11b, Gr-1) and other relevant markers.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of MDSCs (CD11b+Gr1+) in the different tissues from the control and this compound-treated groups.[2]
-
Protocol 3: Western Blot Analysis for ER Stress and Autophagy Markers
This protocol is for detecting changes in protein expression associated with this compound's mechanism of action in MDSCs.
Materials:
-
MDSCs treated with this compound in vitro.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies (e.g., anti-Cathepsin B, anti-Cathepsin D, anti-LC3B, anti-GRP78/BiP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Lysis: Treat isolated MDSCs with this compound for a specified time. Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., markers for autophagy and ER stress).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Analyze the changes in protein expression between control and this compound-treated samples.
References
- 1. Antitumor effects of targeting myeloid-derived suppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.univr.it [iris.univr.it]
- 8. researchgate.net [researchgate.net]
Application of LCL521 in Breast Cancer Research: Notes and Protocols
Introduction
LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme crucial to sphingolipid metabolism.[1][2] In the context of breast cancer, ACDase is a key player in regulating the balance between pro-apoptotic ceramide and anti-apoptotic sphingosine-1-phosphate (S1P), influencing cell survival, proliferation, and drug resistance.[1] Inhibition of ACDase by this compound leads to an accumulation of ceramide and a reduction in sphingosine and S1P levels, thereby promoting cancer cell death and inhibiting tumor growth.[1][3] This document provides detailed application notes and protocols for researchers utilizing this compound in breast cancer studies, with a focus on the MCF7 human breast adenocarcinoma cell line.
Mechanism of Action
This compound exerts its anticancer effects by disrupting sphingolipid metabolism within the lysosome. By inhibiting ACDase, it prevents the breakdown of ceramide into sphingosine, leading to an increase in intracellular ceramide levels.[1][2] Elevated ceramide is known to induce apoptosis and cell cycle arrest. Conversely, the downstream product of sphingosine, S1P, which promotes cell proliferation and survival, is depleted. Studies have shown that this compound can induce a G1 cell cycle arrest in MCF7 cells.[4] Furthermore, at higher concentrations, this compound has been observed to inhibit dihydroceramide desaturase (DES-1).[1][2]
Data Presentation
Table 1: Effects of this compound on MCF7 Breast Cancer Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Cell Growth Inhibition | Dose-dependent | 48 hours | Inhibited MCF7 cell growth | [4] |
| Cell Cycle | 1, 2.5, 5, 7.5, 10 µM | 24 hours | Induced G1 cell cycle arrest with a marked decrease in S phase cells | [4] |
| ACDase Inhibition | 1 µM | Transient | Effective inhibition | [1][2] |
| Sphingolipid Levels | 10 µM | - | Profound decrease in sphingosine and increase in ceramide | [1][2] |
| Combination with Tamoxifen | Not specified | 48 hours | Sensitized Tamoxifen-resistant MCF7 cells to Tamoxifen treatment | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MCF7 cells.
Materials:
-
MCF7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.78 to 100 µM.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of viable cells relative to the untreated control.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle progression of MCF7 cells.
Materials:
-
MCF7 cells
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates and treat them with various concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[4]
-
Wash the cells with PBS and resuspend them in 500 µL of PI staining solution.[4]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for ACDase Expression
This protocol is for determining the effect of this compound on the protein expression of ACDase.
Materials:
-
MCF7 cells
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ACDase, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat MCF7 cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ACDase antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use actin as a loading control to normalize the results.[1]
Visualizations
Caption: this compound inhibits ACDase, leading to ceramide accumulation and subsequent apoptosis and cell cycle arrest.
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LCL521 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for LCL521, a potent and selective inhibitor of acid ceramidase (ACDase). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide guidance for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of acid ceramidase (ACDase), a critical enzyme in sphingolipid metabolism.[1][2] ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[3] By inhibiting ACDase, this compound leads to an accumulation of ceramide and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P).[3][4] This shift in the ceramide/S1P balance can induce cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest in oncology research.[3][5] this compound is a prodrug of the ACDase inhibitor B13, designed with N,N-dimethyl glycine conjugates to improve water solubility and enhance targeting to the lysosome, the site of ACDase activity.[3]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound is known to have solubility challenges. The recommended solvents and their approximate solubilities are summarized in the table below. For aqueous solutions, it is important to note that the solubility is slight.
Q3: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution in aqueous buffers (like PBS or cell culture media) is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Sonication/Heating: Gentle warming and sonication can help redissolve the compound.[2] However, be cautious with temperature to avoid degradation.
-
Solvent Choice: Ensure you are using a suitable stock solvent at a high enough concentration to minimize the volume added to your aqueous solution. DMSO and ethanol are common choices.[1][2]
-
Final Concentration: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Fresh Preparations: It is highly recommended to prepare fresh dilutions of this compound in aqueous media for each experiment to minimize precipitation over time.
Q4: What is the stability of this compound in powder form and in solution?
-
Powder: When stored as a solid at -20°C, this compound is stable for up to three years.[2]
-
In Solvent: Stock solutions in DMSO or ethanol should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (168.70 mM) - ultrasonication may be needed | [2] |
| Ethanol | ≥10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble (0.1-1 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.93 mg of this compound (Molecular Weight: 592.77 g/mol ).
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to 5.93 mg of this compound.
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Dosing this compound in Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the this compound stock in pre-warmed complete cell culture medium. For example, to treat cells with a final concentration of 10 µM this compound, you can prepare a 1:100 intermediate dilution of the 10 mM stock to get a 100 µM working solution.
-
Add the appropriate volume of the intermediate dilution to your cell culture plates. For instance, to achieve a final concentration of 10 µM from a 100 µM working solution, add 100 µL of the working solution to 900 µL of media in a well.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Remember to include a vehicle control in your experiment (e.g., cells treated with the same final concentration of DMSO without this compound). The final DMSO concentration should typically not exceed 0.5%.
Visualizing the this compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting acid ceramidase, this compound disrupts the degradation of ceramide, leading to its accumulation and a subsequent decrease in sphingosine and sphingosine-1-phosphate (S1P). This imbalance promotes pro-apoptotic and anti-proliferative cellular signaling.
Caption: Mechanism of this compound action on the acid ceramidase pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LCL521 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of LCL521 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor, B13.[1][2] Its design facilitates targeted delivery to the lysosome, where it is metabolized to the active inhibitor B13.[1][2] The primary mechanism of action of this compound is the inhibition of ACDase, an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[2] By inhibiting ACDase, this compound leads to an accumulation of the pro-apoptotic lipid ceramide and a decrease in the pro-survival metabolites sphingosine and sphingosine-1-phosphate (S1P).[3]
Q2: What are the expected effects of this compound on sphingolipid levels in cells?
A2: The effects of this compound on cellular sphingolipid levels are dose and time-dependent. Treatment with this compound generally results in an increase in various ceramide species and a decrease in sphingosine and S1P levels.[3][4] At lower concentrations (e.g., 1 µM), the inhibition of ACDase and the subsequent changes in sphingolipid levels can be transient.[3][4] Higher concentrations (e.g., 10 µM) lead to a more profound and sustained decrease in sphingosine and an increase in ceramide.[3][4]
Q3: How should this compound stock solutions be prepared and stored?
A3: this compound is soluble in ethanol and slightly soluble in DMSO and PBS (pH 7.2).[5] For long-term storage, it is recommended to prepare a stock solution in a suitable solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
Q4: What is the recommended working concentration of this compound in cell culture experiments?
A4: The optimal working concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental system. However, published studies have shown effective ACDase inhibition and biological effects in various cell lines at concentrations ranging from 1 µM to 10 µM.[3][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your research question.
Troubleshooting Guide
Issue 1: Reduced or No Observed Effect of this compound
-
Possible Cause 1: Compound Instability. this compound is an ester-containing prodrug and may be susceptible to hydrolysis in aqueous cell culture media, especially over longer incubation periods.[7] The stability can be influenced by media components, pH, and temperature.
-
Solution:
-
Prepare fresh working solutions of this compound in media for each experiment.
-
For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
If instability is suspected, perform a stability assessment of this compound in your specific cell culture medium (see Experimental Protocols section).
-
-
-
Possible Cause 2: Sub-optimal Concentration. The effective concentration of this compound can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line and experimental endpoint.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance to this compound-induced effects.
-
Solution: Confirm the expression and activity of acid ceramidase in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: Precipitation Observed in Cell Culture Media
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions like PBS.[5] High concentrations in cell culture media may lead to precipitation.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO or ethanol) in the cell culture medium is low (typically <0.5%) and compatible with your cells.
-
Prepare the final working solution by adding the this compound stock solution to the pre-warmed cell culture medium and mixing thoroughly.
-
Visually inspect the medium for any signs of precipitation after adding this compound.
-
-
-
Possible Cause 2: Interaction with Media Components. Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation.
-
Solution:
-
Try preparing the this compound working solution in a serum-free medium first and then adding it to the complete medium.
-
If using a custom or complex medium, consider potential interactions with specific components.
-
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Sphingolipid Levels in MCF-7 Cells (1-hour treatment)
| This compound Concentration (µM) | Change in Ceramide Levels | Change in Sphingosine Levels | Change in S1P Levels |
| 0.1 | No significant change | Decrease | Decrease |
| 1.0 | No significant change | Significant Decrease | Significant Decrease |
| 10.0 | Significant Increase | Profound Decrease | Significant Decrease |
Data summarized from Bai et al., 2017.[2]
Table 2: Time-Dependent Effects of 10 µM this compound on Sphingolipid Levels in MCF-7 Cells
| Treatment Duration | Change in Ceramide Levels | Change in Sphingosine Levels |
| 2 hours | Elevated | Profound and persistent drop |
| 24 hours | Elevated | Recovered and exceeded control |
Data summarized from Bai et al., 2018.[4]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Preparation of this compound Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: If the medium contains serum, proteins may need to be precipitated by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and centrifuging to pellet the precipitate. The supernatant containing this compound is then collected for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point. An appropriate standard curve of this compound should be prepared to accurately determine the concentration.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the half-life (t½) of this compound in the cell culture medium can be calculated.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for this compound Stability Assessment.
References
- 1. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Optimizing LCL521 Dosage for Synergistic Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing LCL521 dosage for synergistic effects in cancer therapy research. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and standardized protocols for investigating this compound's synergistic potential with various cancer treatments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lysosomotropic inhibitor of acid ceramidase (ACDase).[1] ACDase is an enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid within the lysosome. By inhibiting ACDase, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is an anti-apoptotic molecule.[1] This shift in the ceramide/S1P balance promotes cancer cell death and can sensitize tumor cells to other therapies. At higher concentrations, this compound has also been shown to inhibit dihydroceramide desaturase (DES-1).[1][2]
Q2: With which agents has this compound shown synergistic effects?
A2: Preclinical studies have demonstrated that this compound exhibits synergistic or additive effects when combined with:
-
Tamoxifen: In tamoxifen-resistant MCF-7 breast cancer cells, the combination of this compound and tamoxifen resulted in significantly enhanced cell killing compared to either agent alone.[3]
-
Ionizing Radiation (IR): In MCF-7 cells, this compound has been shown to have additive effects on inhibiting tumor proliferation and inducing cell death when combined with IR.
-
Photodynamic Therapy (PDT): In a mouse squamous cell carcinoma model (SCCVII), this compound enhanced the lethal effects of PDT, particularly when administered before the therapy.[4] This effect is attributed to both direct tumor cell killing and modulation of the immune response.[4]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound is dose and time-dependent.[1][5]
-
Low Dose (e.g., 1 µM): At this concentration, this compound effectively inhibits ACDase, but the effects can be transient.[1]
-
High Dose (e.g., 10 µM): Higher concentrations lead to a more profound and sustained decrease in sphingosine and an increase in ceramide.[1] However, at concentrations of 5 µM and above, off-target effects such as the inhibition of DES-1 have been observed.[6]
It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for achieving ACDase inhibition without significant off-target effects.
Q4: How should this compound be prepared for cell culture experiments?
A4: this compound is a prodrug designed to be more water-soluble than its parent compound, B13.[3] For cell culture experiments, this compound can be dissolved in a suitable solvent such as DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Data Summary Tables
Table 1: In Vitro Dose-Response of this compound in MCF-7 Cells
| Concentration | Incubation Time | Effect on Sphingolipids | Effect on Cell Proliferation/Viability | Reference |
| 100 nM | 1 hour | Decrease in sphingosine and S1P | - | [1] |
| 1 µM | 1 hour | Significant reduction in sphingosine | Transient inhibition of ACDase | [1] |
| 1-5 µM | 1 hour | Profound decrease in sphingosine and S1P, increase in ceramide | - | |
| 10 µM | 1-24 hours | Profound and persistent drop in sphingosine, elevation of ceramide starting at 2 hours | Inhibition of DES-1, degradation of ACDase protein | [1][6] |
| 0.78-100 µM | 48 hours | - | Dose-dependent inhibition of cell growth (MTT assay) | [3] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cell Line/Model | This compound Concentration | Combination Agent Dose | Observed Synergistic Effect | Reference |
| Tamoxifen | Tamoxifen-resistant MCF-7 | 1, 2.5, 5 µM | 5 µM | Enhanced cell killing | [3] |
| Ionizing Radiation | MCF-7 | 1 µM | Single low dose | Additive effects on tumor proliferation and death | |
| Photodynamic Therapy | SCCVII mouse model | 10 µM (in vitro), 75 mg/kg (in vivo) | - | Enhanced lethal effects on tumor cells, retardation of tumor growth | [4] |
Experimental Protocols & Troubleshooting
Protocol 1: Assessing Synergistic Cytotoxicity of this compound and Tamoxifen in MCF-7 Cells using MTT Assay
Objective: To determine if this compound sensitizes tamoxifen-resistant MCF-7 cells to tamoxifen-induced cytotoxicity.
Methodology:
-
Cell Culture: Culture tamoxifen-resistant MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 1 hour.
-
Add tamoxifen to a final concentration of 5 µM to the wells already containing this compound.
-
Include control wells with this compound alone, tamoxifen alone, and vehicle (DMSO) alone.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze for synergistic effects using a suitable method (e.g., Chou-Talalay method).
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in blank wells | - Contamination of media or reagents.- Phenol red in the media. | - Use fresh, sterile reagents.- Use phenol red-free media for the assay.[7] |
| Low absorbance readings in all wells | - Insufficient cell number.- MTT reagent is inactive.- Incomplete solubilization of formazan. | - Optimize cell seeding density.- Use fresh MTT solution; store protected from light.- Ensure complete dissolution of formazan crystals by thorough mixing. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| Unexpected increase in viability with treatment | - Some compounds can interfere with the MTT assay.- Increased metabolic activity in dying cells. | - Run a control with the compound in cell-free media to check for direct reduction of MTT.- Confirm cell death with an alternative assay (e.g., trypan blue exclusion, apoptosis assay).[8] |
Protocol 2: Evaluating Synergistic Effects of this compound and Ionizing Radiation using Clonogenic Assay
Objective: To assess the long-term survival of cancer cells treated with a combination of this compound and ionizing radiation.
Methodology:
-
Cell Culture: Culture MCF-7 cells in standard conditions.
-
Treatment:
-
Treat cells with 1 µM this compound or vehicle for a predetermined time (e.g., 24 hours).
-
Following this compound treatment, irradiate the cells with a single low dose of ionizing radiation.
-
-
Cell Seeding: After irradiation, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells, depending on the expected survival rate) into 6-well plates.
-
Incubation: Incubate the plates for 2-4 weeks, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the synergistic effect.
Troubleshooting Guide: Clonogenic Assay
| Issue | Possible Cause | Recommended Solution |
| No or very few colonies in control plates | - Cell seeding density is too low.- Cells are not healthy.- Inappropriate incubation time. | - Optimize the number of cells seeded for your cell line.- Ensure you are using a healthy, actively dividing cell culture.- Adjust the incubation time based on the growth rate of your cells. |
| Colonies are too dense to count | - Cell seeding density is too high. | - Reduce the number of cells seeded per plate. |
| High variability in colony numbers between replicates | - Inaccurate cell counting and plating.- Uneven distribution of cells in the plate. | - Ensure accurate cell counting before seeding.- Gently swirl the plate after seeding to ensure even distribution of cells.[9] |
| Irradiated cells form a stained lawn instead of distinct colonies | - Too many cells were seeded for the radiation dose. | - Adjust the number of cells seeded based on the expected cell kill for each radiation dose.[10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound.
Caption: Mechanism of this compound action in the lysosome.
Experimental Workflow for Synergy Assessment
This diagram outlines the general workflow for assessing the synergistic effects of this compound with a combination agent.
References
- 1. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations and problems in clonogenic assays and chemosensitivity for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Resistance to LCL521 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of the acid ceramidase (ACDase) inhibitor, B13. It is designed to specifically accumulate in lysosomes, where it is converted to B13. By inhibiting ACDase, this compound blocks the breakdown of ceramide into sphingosine and fatty acid. This leads to an accumulation of the pro-apoptotic lipid, ceramide, and a decrease in the pro-survival metabolite, sphingosine-1-phosphate (S1P), ultimately promoting cancer cell death and cell cycle arrest.[1][2]
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What are the potential reasons?
A2: Several factors could contribute to a lack of response to this compound. These can be broadly categorized as experimental variables or potential intrinsic and acquired resistance mechanisms.
-
Experimental Variables:
-
Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific model.[2]
-
Incorrect Dosing Schedule: The inhibitory effects of low doses of this compound can be transient. For long-term inhibition, multiple treatments may be necessary.[3]
-
Cell Culture Conditions: Ensure that cell culture conditions (e.g., media, serum) are consistent and do not interfere with this compound activity.
-
-
Potential Resistance Mechanisms:
-
High Acid Ceramidase (ASAH1) Expression: The target cancer cells may have exceptionally high basal expression of ACDase, requiring higher concentrations of this compound for effective inhibition.[4][5]
-
Compensatory Sphingolipid Metabolism: Cells may adapt by upregulating alternative pro-survival pathways within the sphingolipid metabolic network, such as increased activity of sphingosine kinase 1 (SPHK1) to produce more S1P, or glucosylceramide synthase (GCS) to convert ceramide to glucosylceramide.[1][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to the active removal of this compound from the cell, reducing its intracellular concentration.[7]
-
Downstream Block in Apoptosis: The apoptotic machinery downstream of ceramide accumulation may be defective in the target cells.
-
Q3: Can cancer cells develop acquired resistance to this compound?
A3: While specific studies on acquired resistance to this compound are limited, it is plausible based on known mechanisms of drug resistance. Potential mechanisms for acquired resistance include:
-
Upregulation of ASAH1: Cancer cells may increase the expression of the target enzyme, acid ceramidase, to overcome the inhibitory effect of this compound.[4][8]
-
Mutations in ASAH1: While not yet reported for this compound, mutations in the drug's target that prevent binding are a common mechanism of acquired resistance for other targeted therapies.
-
Activation of Bypass Pathways: Chronic exposure to this compound may lead to the selection of cells that have upregulated alternative pro-survival signaling pathways that are independent of the ceramide/S1P axis.
Q4: How can I investigate if my cells are resistant to this compound?
A4: A systematic approach is recommended:
-
Confirm Target Engagement: Measure the levels of ceramide, sphingosine, and S1P in this compound-treated cells compared to vehicle-treated controls using LC-MS/MS. A lack of change in these sphingolipids suggests a problem with drug uptake, stability, or target engagement.
-
Assess ACDase Activity: Perform an in vitro acid ceramidase activity assay on lysates from treated and untreated cells to confirm that this compound is inhibiting the enzyme.
-
Evaluate Expression of Key Enzymes: Use Western blotting or qRT-PCR to measure the expression levels of ASAH1, SPHK1, and GCS in your resistant and sensitive cell lines. Upregulation of ASAH1, SPHK1, or GCS in resistant cells could indicate a mechanism of resistance.
-
Investigate Apoptotic Pathways: Assess the expression and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members) to determine if there is a block in the downstream signaling cascade.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no cytotoxicity observed | Suboptimal this compound concentration. | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line.[2] |
| Transient effect of this compound. | Consider repeated dosing schedules for longer-term experiments.[3] | |
| High expression of ACDase (ASAH1). | Measure ASAH1 protein levels by Western blot. Consider using higher concentrations of this compound or combining it with other agents. | |
| Upregulation of pro-survival pathways (e.g., SPHK1, GCS). | Analyze the expression of SPHK1 and GCS. Consider combination therapy with inhibitors of these enzymes.[1] | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Perform a cell titration to find the optimal seeding density for your assay. |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Observed cytotoxicity is not dose-dependent | Off-target effects at high concentrations. | This compound at higher concentrations (>5 µM) may inhibit other enzymes like dihydroceramide desaturase-1 (DES-1).[3] Correlate cytotoxicity with on-target effects (ceramide accumulation). |
| Saturation of the inhibitory mechanism. | This may indicate that the maximum effect has been reached. | |
| This compound is effective in monoculture but not in co-culture or in vivo models | Tumor microenvironment factors. | This compound can modulate immune cells.[9] The tumor microenvironment may contain factors that suppress the anti-tumor immune response. |
| Poor drug penetration in tissues. | Assess this compound concentration in tumor tissue if possible. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| MCF7 | Breast Adenocarcinoma | 1-10 µM | G1 cell cycle arrest, apoptosis | [2] |
| Tamoxifen-Resistant MCF7 | Breast Adenocarcinoma | 1-5 µM | Sensitizes cells to Tamoxifen | [2] |
| SCCVII | Head and Neck Squamous Cell Carcinoma | 10 µM | Enhances PDT-induced cell death | [9] |
Table 2: Combination Effects of this compound with Other Therapies
| Combination Agent | Cancer Model | This compound Concentration | Outcome | Reference |
| Tamoxifen | Tamoxifen-Resistant MCF7 cells | 1-5 µM | Synergistic cell killing | [2] |
| Ionizing Radiation | MCF7 cells | 1 µM | Synergistic inhibition of colony formation | [2] |
| Photodynamic Therapy (PDT) | SCCVII cells | 10 µM | Enhanced lethal effects of PDT | [9] |
| Anti-PD-1 Antibody | Colorectal Cancer (in vivo) | Not specified | Reduced tumor growth, enhanced cytotoxic T cell infiltration | [10] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Reference: [2]
2. Acid Ceramidase (ACDase) Activity Assay (Fluorogenic Method)
-
Principle: This assay uses a synthetic ceramide analog (e.g., Rbm14-12) that becomes fluorescent upon cleavage by ACDase.
-
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
In a 96-well plate, combine the cell lysate (containing a fixed amount of protein) with a reaction buffer (e.g., 25 mM sodium acetate, pH 4.5).
-
Initiate the reaction by adding the fluorogenic substrate Rbm14-12 to a final concentration of 20 µM.
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).
-
Stop the reaction and develop the fluorescence according to the substrate manufacturer's protocol (this may involve a periodate oxidation step).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Reference: A similar methodology is described in the literature for high-throughput screening of ACDase inhibitors.
3. Quantification of Sphingolipids by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the separation and quantification of various sphingolipid species.
-
Procedure:
-
Harvest cells and perform lipid extraction using an appropriate solvent system (e.g., a modified Bligh-Dyer method).
-
Add a cocktail of internal standards (sphingolipids with distinct masses) to the samples before extraction for accurate quantification.
-
Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
Separate the different sphingolipid species using a C18 reverse-phase or HILIC column with a gradient of mobile phases.
-
Detect and quantify the sphingolipids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor and product ion pairs for each analyte and internal standard.
-
Normalize the amount of each sphingolipid to the corresponding internal standard and the total amount of protein or lipid phosphate in the sample.
-
-
Reference: Detailed protocols for sphingolipid analysis by LC-MS/MS are widely available in the literature.
Visualizations
Caption: this compound action and potential resistance pathways.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Interplay of this compound resistance mechanisms.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers[S] | Semantic Scholar [semanticscholar.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. ASAH1 antibody (11274-1-AP) | Proteintech [ptglab.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing LCL521-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCL521. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase). By inhibiting ACDase, this compound prevents the breakdown of ceramide into sphingosine and fatty acids within the lysosome. This leads to the accumulation of ceramide, a pro-apoptotic sphingolipid, and a concurrent decrease in the levels of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance is a key driver of this compound-induced cellular stress and apoptosis.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
The primary cellular effects of this compound treatment include:
-
Induction of Apoptosis: Ceramide accumulation triggers apoptotic signaling pathways.[1]
-
Cell Cycle Arrest: this compound can induce G1 phase cell cycle arrest.[1]
-
ER Stress: The accumulation of ceramide can lead to endoplasmic reticulum (ER) stress.[2]
-
Autophagy Modulation: this compound has been shown to impact autophagic processes.
Q3: Are the effects of this compound dose and time-dependent?
Yes, the cellular response to this compound is highly dependent on both the concentration and the duration of treatment.
-
Low Doses (e.g., 1 µM): At lower concentrations, this compound transiently inhibits ACDase. The effects on sphingolipid levels may be reversible over time.
-
High Doses (e.g., 10 µM): Higher concentrations lead to a more sustained inhibition of ACDase and can have additional effects, such as the inhibition of dihydroceramide desaturase (DES-1), an enzyme involved in the de novo ceramide synthesis pathway.[2][3][4] This can lead to more complex changes in the sphingolipid profile and more profound cellular stress.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity or unexpected cell death.
-
Question: I treated my cells with this compound and observed rapid and widespread cell death, even at concentrations where I expected to see more subtle effects. What could be the cause?
-
Answer:
-
Dose-Response: this compound's effects are highly dose-dependent. A slight increase in concentration can lead to a significant increase in cytotoxicity. It is crucial to perform a careful dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
Off-Target Effects at High Concentrations: At concentrations of 10 µM and higher, this compound can inhibit dihydroceramide desaturase-1 (DES-1), leading to the accumulation of dihydroceramides in addition to ceramides.[2][3][4] This can contribute to increased cellular stress and toxicity. Consider using a lower concentration if you wish to specifically target ACDase.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 can vary significantly between cell types. We recommend consulting the literature for reported IC50 values in your cell line of interest or a similar one.
-
Issue 2: Inconsistent or transient effects of this compound.
-
Question: I'm seeing a response to this compound in some experiments, but in others, the effect seems to disappear over time. Why is this happening?
-
Answer:
-
Transient Inhibition at Low Doses: At lower concentrations (e.g., 1 µM), the inhibition of ACDase by this compound can be transient. Cellular mechanisms may compensate for the initial inhibition, leading to a recovery of sphingolipid balance. For sustained effects at lower doses, repeated administration of this compound may be necessary.
-
Compound Stability: Ensure proper storage of your this compound stock solution to maintain its activity. Repeated freeze-thaw cycles should be avoided. Aliquot the stock solution upon receipt.
-
Experimental Variability: Inconsistencies in cell density, passage number, and serum concentration in the culture medium can all contribute to variability in the response to this compound. Maintain consistent cell culture practices to ensure reproducibility.
-
Issue 3: Difficulty dissolving this compound.
-
Question: I'm having trouble getting this compound to dissolve completely. What is the recommended solvent and procedure?
-
Answer: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, further dilution of the stock solution in culture medium is necessary. Ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous media, gentle warming and vortexing may help.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF7 | Breast Adenocarcinoma | ~10-20 | |
| SCCVII | Squamous Cell Carcinoma | Not specified, used at 10µM | [5] |
| CT26 | Colorectal Carcinoma | 20-40 | [6] |
| HCT116 | Colorectal Carcinoma | 20-40 | [6] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is always recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
3. Western Blotting for Acid Ceramidase (ACDase)
This protocol is for detecting changes in ACDase protein levels after this compound treatment.
-
Materials:
-
Cell culture dishes
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACDase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ACDase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound inhibits ACDase within the lysosome, leading to ceramide accumulation.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Time-Dependent Effects of LCL521 on Sphingolipid Levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LCL521 in their experiments. The information is based on systematic studies of the dose- and time-dependent actions of this compound on acid ceramidase (ACDase) and key sphingolipid metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][2][3] By inhibiting ACDase, this compound is designed to increase cellular levels of the pro-apoptotic lipid, ceramide, and decrease levels of the pro-survival metabolites, sphingosine (Sph) and sphingosine-1-phosphate (S1P).[4]
Q2: I'm not seeing a sustained effect with a low dose of this compound. Is this normal?
A2: Yes, this is an expected outcome. Studies have shown that a low dose of this compound (e.g., 1 µM in MCF7 cells) effectively inhibits ACDase, but the effects are transient.[1][2][3] For instance, a significant reduction in sphingosine may be observed at 1 hour, but levels of both sphingosine and S1P can fully recover by 10 hours.[1] To achieve a long-lasting inhibition with a low dose, multiple treatments may be necessary.[2]
Q3: Why am I observing a delayed increase in ceramide levels when using a high dose of this compound?
A3: With a higher dose of this compound (e.g., 10 µM), the increase in ceramide levels is not immediate. Time-course studies show that while sphingosine levels drop profoundly and persistently early on, the elevation in ceramide levels typically begins at around the 2-hour time point.[5]
Q4: Does this compound have off-target effects at higher concentrations?
A4: Yes. At higher concentrations (5 µM and 10 µM), this compound has been shown to inhibit dihydroceramide desaturase (DES-1).[1][2] This enzyme is responsible for converting dihydroceramide (dhCer) to ceramide in the de novo sphingolipid synthesis pathway. This additional effect can contribute to a late accumulation of dhCer species.[1]
Q5: How does a high dose of this compound affect the ACDase enzyme itself over time?
A5: A high dose (10 µM) of this compound affects the processing and regeneration of the ACDase protein.[1][2][3] It can cause a decrease in the expression of the α-subunit of ACDase starting from 2 hours and persisting for up to 24 hours. The effect is biphasic and reversible, with the precursor form (P-ACDase) regenerating before the mature α-ACDase.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Transient or no effect at low this compound concentration (e.g., 1 µM). | The inhibitory effects of low-dose this compound are known to be transient, with sphingolipid levels recovering over time (e.g., by 10 hours).[1][2] | For sustained inhibition at a low dose, consider a time-course experiment with repeated this compound treatments. Alternatively, if appropriate for your experimental goals, increase the concentration to 10 µM for a more profound and persistent effect. |
| Unexpected accumulation of dihydroceramide (dhCer) at later time points. | At higher concentrations (≥5 µM), this compound can inhibit dihydroceramide desaturase (DES-1), leading to an accumulation of its substrate, dhCer.[1][2] | Be aware of this secondary effect. To confirm that the dhCer accumulation is from the de novo pathway, you can pre-treat cells with an inhibitor of serine palmitoyltransferase, such as Myriocin.[1] |
| Variability in ACDase protein levels on Western blots. | High-dose this compound (10 µM) induces a biphasic and reversible effect on ACDase protein expression, with levels decreasing and then beginning to recover by 24 hours.[1][5] | When analyzing ACDase protein levels, it is crucial to perform a time-course experiment (e.g., 2, 8, 15, 24 hours) to capture the dynamic changes in protein expression and processing. |
| Cell viability is significantly affected. | This compound's mechanism of increasing pro-apoptotic ceramide can lead to cell cycle arrest and cell death, especially at higher concentrations and longer incubation times.[4][6] | Perform a dose-response and time-course experiment to determine the optimal concentration and duration that modifies sphingolipid levels without inducing excessive cytotoxicity for your specific cell line and experimental window. |
Quantitative Data Summary
The following tables summarize the time-dependent effects of low-dose (1 µM) and high-dose (10 µM) this compound on key sphingolipid metabolites in MCF7 cells.
Table 1: Effects of 1 µM this compound on Sphingolipid Levels Over Time
| Time Point | Sphingosine (Sph) | Sphingosine-1-Phosphate (S1P) | Total Ceramide (Cer) |
| 1 hour | Significant reduction[1] | Reduced | Little to no change[1] |
| 10 hours | Fully recovered to control levels[1] | Fully recovered to control levels[1] | Little to no change |
Table 2: Effects of 10 µM this compound on Sphingolipid & Protein Levels Over Time
| Time Point | Sphingosine (Sph) | Ceramide (Cer) | Sphingosine-1-Phosphate (S1P) | α-ACDase Protein |
| 1 hour | Profound decrease[1] | Significant increase in C14 & C16 species[1] | Significant decrease[5] | No significant change |
| 2 hours | Persistent decrease[5] | Begins to elevate[5] | Persistent decrease | Expression begins to decrease[1][5] |
| 8 hours | Persistent decrease | Elevated | Persistent decrease | Minimum level observed[1][5] |
| 24 hours | Recovers and exceeds control levels[5] | Elevated | Remains near control levels[5] | Expression persists below control but shows signs of recovery[1][5] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human breast adenocarcinoma MCF7 cells.
-
Seeding: Seed 1x10⁶ cells in 100 mm dishes.
-
Incubation: Allow cells to adhere and grow overnight in standard culture conditions.
-
Treatment: Aspirate old media and replace with fresh media containing either vehicle control or the desired concentration of this compound (e.g., 1 µM or 10 µM).
-
Time Course: Incubate the cells for the desired time points (e.g., 15 min, 1h, 2h, 8h, 24h).
-
Harvesting: After treatment, collect cell pellets for subsequent protein or lipid analysis.
2. Sphingolipid Extraction and LC-MS/MS Analysis
-
Lipid Extraction: Lipids are extracted from cell pellets. A common method involves sonication in a solution of isopropanol:water:ethyl acetate.[7]
-
Sample Preparation: The organic phase is collected, dried under nitrogen, and reconstituted in a suitable solvent like methanol with ammonium formate.[7]
-
Analysis: Sphingolipid species (Cer, Sph, S1P, dhCer) are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Normalization: Results are typically normalized to total phosphate content and expressed as pmol of sphingolipid per nmol of lipid phosphate.[1]
3. Western Blot for Acid Ceramidase (ACDase) Expression
-
Protein Extraction: Lyse harvested cells in a suitable lysis buffer to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ACDase (e.g., sc-28486 from Santa Cruz Biotechnology).[1] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Use an antibody against a housekeeping protein, such as actin, to ensure equal protein loading.[1]
Visualizations
References
- 1. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic window of LCL521
Welcome to the technical support center for LCL521, a valuable tool for researchers investigating the role of acid ceramidase (ACDase) in various cellular processes, particularly in the context of cancer biology. This guide provides troubleshooting advice and frequently asked questions to help you design and execute your experiments effectively, with a focus on strategies to improve the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor, B13.[1] Its primary mechanism of action is to increase the intracellular concentration of the pro-apoptotic sphingolipid, ceramide, by inhibiting its degradation by ACDase in the lysosome.[1][2] This accumulation of ceramide can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the known dose-dependent effects of this compound?
A2: this compound exhibits distinct effects at different concentrations. Low doses (e.g., 1 µM) can effectively but transiently inhibit ACDase activity.[3][4] Higher doses (e.g., 10 µM) lead to a more profound and sustained increase in ceramide levels but may also induce off-target effects, such as the inhibition of dihydroceramide desaturase (DES-1).[3][4] It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What is the therapeutic window of this compound?
A3: A precise therapeutic index (e.g., Maximum Tolerated Dose / Effective Dose) for this compound has not been extensively published in publicly available literature. The therapeutic window will likely vary depending on the cancer type, the specific biological system, and whether it is used as a monotherapy or in combination. In a preclinical mouse model, a dose of 75 mg/kg has been used in combination with photodynamic therapy.[5][6] Researchers should perform dose-response studies to determine the optimal concentration that maximizes therapeutic effects while minimizing toxicity in their specific model.
Q4: How can the therapeutic window of this compound be improved?
A4: The therapeutic window of this compound can be potentially widened through several strategies:
-
Combination Therapies: this compound has shown synergistic effects when combined with other treatments like ionizing radiation,[1][7][8] tamoxifen,[1][9] and photodynamic therapy (PDT).[5][6] This allows for the use of lower, less toxic doses of each agent to achieve a significant therapeutic effect.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles could improve its delivery to tumor tissues and reduce systemic exposure, thereby minimizing off-target toxicities.
-
Optimized Dosing Schedules: Investigating different dosing regimens, such as intermittent versus continuous dosing, may help to maintain efficacy while reducing cumulative toxicity.
Q5: What are the known off-target effects of this compound?
A5: The most well-documented off-target effect of this compound, particularly at higher concentrations (≥ 5 µM), is the inhibition of dihydroceramide desaturase (DES-1).[3][4][10] This can lead to an accumulation of dihydroceramides, which may have its own biological consequences. It is advisable to monitor the levels of both ceramides and dihydroceramides in your experiments.
Troubleshooting Guides
Problem 1: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell line is highly sensitive to ceramide accumulation. | Perform a more granular dose-response curve starting from nanomolar concentrations to determine the precise IC50 for your specific cell line. |
| Incorrect assessment of cell viability. | Use multiple, mechanistically distinct viability assays (e.g., MTT, CellTiter-Glo, and a live/dead stain) to confirm the results. |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
Problem 2: Inconsistent or transient effects of this compound on ceramide levels.
| Possible Cause | Suggested Solution |
| Transient inhibition at low doses. | For sustained ACDase inhibition with low doses of this compound (e.g., 1 µM), consider repeated treatments over time. For acute effects, ensure the time point of analysis is appropriate (e.g., 1-2 hours post-treatment). |
| Cellular adaptation or compensatory mechanisms. | Analyze ceramide levels at multiple time points to understand the dynamics of the response. Consider investigating the expression levels of other enzymes in the sphingolipid pathway. |
| Issues with lipid extraction or quantification. | Optimize your lipid extraction protocol and ensure the accuracy of your LC-MS/MS quantification method using appropriate internal standards. |
Problem 3: Lack of synergistic effect when combining this compound with another agent.
| Possible Cause | Suggested Solution |
| Suboptimal dosing of one or both agents. | Perform a matrix of dose combinations (checkerboard assay) to identify the optimal concentrations for synergy. |
| Inappropriate scheduling of drug administration. | The timing of administration can be critical. Experiment with different schedules (e.g., sequential vs. concurrent treatment). |
| Mechanism of action of the combination partner is not complementary. | Ensure there is a strong biological rationale for the expected synergy. The combination partner should ideally target a pathway that is either downstream or parallel to the ceramide-induced stress. |
| Inaccurate assessment of synergy. | Use established models for quantifying synergy, such as the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI). |
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MCF7 | Breast Adenocarcinoma | ~10-25 | 48 | MTT | [1] |
| PPC-1 | Prostate Cancer | Low µM range | 72 | Not specified | [7] |
| 22Rv1 | Prostate Cancer | Low µM range | 72 | Not specified | [7] |
| DU 145 | Prostate Cancer | Low µM range | 72 | Not specified | [7] |
| HCT116 | Colorectal Cancer | ~20-40 | 24 | Cytotoxicity Assay | [11] |
| CT26 | Colorectal Cancer | ~20-40 | 24 | Cytotoxicity Assay | [11] |
| SW620 | Colorectal Cancer | ~20-40 | 24 | Cytotoxicity Assay | [11] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Reported In Vivo Dose of this compound
| Animal Model | Tumor Type | Dose | Route of Administration | Combination Agent | Reference |
| Mouse | Squamous Cell Carcinoma | 75 mg/kg | Intraperitoneal | Photodynamic Therapy | [5][6] |
| Mouse | Prostate Cancer Xenograft | 75 mg/kg | Intraperitoneal | Ionizing Radiation | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, the combination agent, or the combination of both. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Intracellular Sphingolipids by LC-MS/MS
-
Cell Lysis and Lipid Extraction:
-
Treat cells with this compound and/or other agents for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Add an internal standard mix containing deuterated sphingolipid analogs.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different sphingolipid species using a suitable column (e.g., C18).
-
Detect and quantify the specific sphingolipids (ceramides, dihydroceramides, sphingosine, etc.) using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Normalize the peak areas of the endogenous sphingolipids to the corresponding internal standards to determine their absolute or relative concentrations.
Protocol 3: In Situ Dihydroceramide Desaturase (DES-1) Activity Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Substrate Incubation: Add a fluorescently or isotopically labeled dihydroceramide analog (e.g., C12-dhCCPS) to the cell culture medium and incubate for a specific period (e.g., 1-6 hours).[1][5][12][13]
-
Lipid Extraction: Harvest the cells and extract the lipids as described in Protocol 2.
-
LC-MS/MS Analysis: Analyze the lipid extract to quantify the levels of the dihydroceramide substrate and its desaturated ceramide product.
-
Data Analysis: Calculate the percentage of conversion of the substrate to the product to determine the DES-1 activity. A decrease in the conversion rate in this compound-treated cells compared to controls indicates inhibition of DES-1.
Visualizations
Caption: this compound inhibits ACDase in the lysosome, leading to ceramide accumulation and subsequent apoptosis.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
Caption: The logic behind using combination therapy to improve the therapeutic window of this compound.
References
- 1. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell density-dependent reduction of dihydroceramide desaturase activity in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiation-induced acid ceramidase confers prostate cancer resistance and tumor relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acid Ceramidase to Improve the Radiosensitivity of Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen is a candidate first‐in‐class inhibitor of acid ceramidase that reduces amitotic division in polyploid giant cancer cells—Unrecognized players in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
LCL521 vs. B13: A Comparative Guide for Researchers
A detailed analysis of the lysosomotropic prodrug LCL521 and its parent compound B13 in the context of acid ceramidase inhibition and anti-cancer activity.
This guide provides a comprehensive comparison of this compound and its parent compound, B13, focusing on their efficacy as acid ceramidase (ACDase) inhibitors. This compound was developed as a lysosomotropic prodrug of B13 to enhance its delivery to the lysosome, the primary site of ACDase activity.[1][2] This targeted approach aims to overcome the modest cellular effects of B13, despite its potent in vitro inhibitory action.[1][2]
Executive Summary
This compound demonstrates significantly enhanced cellular activity compared to B13. By being conjugated with N,N-dimethyl glycine (DMG), this compound is effectively targeted to the lysosome, where it releases the active inhibitor, B13.[1][3] This results in a more potent and sustained inhibition of ACDase, leading to profound effects on sphingolipid metabolism and demonstrating greater anti-cancer efficacy in preclinical models.
Data Presentation
Table 1: Comparative Efficacy of this compound and B13 on Acid Ceramidase and Sphingolipid Levels
| Parameter | This compound | B13 | Cell Line | Key Findings | Reference |
| ACDase Inhibition (Cellular) | Potent inhibitor; 1 µM shows a similar effect to 10 µM. | Small inhibitory effect, even at 10 µM. | MCF7 | This compound is a significantly more potent cellular ACDase inhibitor. | [3] |
| Sphingosine (Sph) Level Reduction (1h) | ~97% decrease at 10 µM; ~80% decrease at 1 µM. | Modest decrease, hardly achieved even at 30 µM. | MCF7 | This compound causes a dramatic and rapid decrease in cellular sphingosine. | [1][3] |
| Ceramide (Cer) Level Increase (1h) | ~30% increase at 10 µM, with a preference for C16-Cer. | Almost no increase. | MCF7 | This compound effectively increases pro-apoptotic ceramide levels. | [3] |
| Effect on Neutral Ceramidases (NCDase) | No significant inhibition. | Small inhibitory effect (~10-20%). | MCF7 | This compound shows higher specificity for ACDase in a cellular context. | [3] |
| Cell Viability (48h) | Significant dose-dependent reduction in cell viability. | Less potent in reducing cell viability compared to this compound. | MCF7 | This compound exhibits superior anti-proliferative effects. | [1] |
Table 2: Dose-Dependent Effects of this compound
| Concentration | Effect on ACDase Protein | Effect on Sphingosine/Ceramide | Duration of Effect | Additional Effects | Reference |
| 1 µM | Effective inhibition | Significant decrease in Sph | Transient | - | [4][5] |
| 10 µM | Profound decrease in Sph and increase in Cer | Biphasic and reversible effects on ACDase expression | Long-term changes | Inhibition of Dihydroceramide desaturase (DES-1) | [4][5] |
Mechanism of Action and Signaling Pathways
B13 is a specific inhibitor of acid ceramidase in vitro.[1][2] However, its effectiveness in a cellular environment is limited due to poor access to the lysosome.[1][2] this compound, as a di-DMG-B13 prodrug, is designed to be actively transported to the lysosome.[1][3] Inside the acidic environment of the lysosome, this compound is metabolized, releasing B13 directly at its site of action.[3]
The inhibition of ACDase by the liberated B13 leads to an accumulation of its substrate, ceramide, and a depletion of its product, sphingosine.[1][2] This shift in the ceramide/sphingosine-1-phosphate (S1P) rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P is pro-survival.[1] The accumulation of ceramide can trigger cell cycle arrest and apoptosis, contributing to the anti-cancer effects of this compound.[1][2] Furthermore, this compound has been shown to induce ER stress and interrupt autophagy.[1]
Caption: this compound mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MCF7 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or B13 (e.g., 0.78 to 100 µM) for 48 hours. Vehicle-treated cells serve as a control.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells relative to the untreated control.[1]
Sphingolipid Quantification (LC-MS/MS)
-
Cell Treatment: Treat MCF7 cells with this compound or B13 at desired concentrations (e.g., 0.1 to 10 µM for this compound, 1 to 30 µM for B13) for a specified time (e.g., 1 hour).[1]
-
Lipid Extraction: Harvest the cells and extract total lipids using a suitable solvent system (e.g., chloroform/methanol).
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of sphingosine and various ceramide species.
-
Data Normalization: Normalize the lipid levels to a suitable internal standard and the total lipid phosphate content.[3]
Caption: Key experimental workflows.
Conclusion
This compound represents a significant advancement over its parent compound, B13, for the therapeutic inhibition of acid ceramidase. Its lysosomotropic design leads to enhanced cellular potency, superior modulation of the sphingolipid rheostat, and more pronounced anti-cancer effects.[1][2] The data strongly suggest that compartmental targeting is a valuable strategy for improving the efficacy of ACDase inhibitors.[1] Researchers investigating the role of sphingolipid metabolism in cancer and other diseases will find this compound to be a more effective pharmacological tool than B13 for in-cell and in-vivo studies.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]
- 3. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
LCL521 Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Mouse Models
A clear divergence in the antitumor activity of the acid ceramidase inhibitor LCL521 is observed when administered to immunocompetent versus immunodeficient mouse models, particularly as an adjuvant to photodynamic therapy (PDT). The presence of a functional immune system appears to be critical for the full therapeutic benefit of this compound, a finding with significant implications for its clinical development and application.
A key study investigating this compound in conjunction with PDT for squamous cell carcinoma revealed that the therapeutic benefit of this combination was pronounced in immunocompetent mice, resulting in a marked retardation of tumor growth. In contrast, this beneficial effect was not observed in immunodeficient hosts[1]. This suggests that the efficacy of this compound is not solely dependent on its direct cytotoxic effects on cancer cells but is also heavily reliant on its ability to modulate the host immune response.
The differential efficacy is attributed to this compound's capacity to restrict the activity of key immunosuppressive cell populations, namely regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[1]. These cells are known to dampen antitumor immunity, thereby hindering the effectiveness of cancer therapies. By inhibiting these immunosuppressive cells, this compound likely unleashes a more robust and effective antitumor immune response, which is absent in immunodeficient models that lack a complete and functional immune system.
Quantitative Data Summary
While direct quantitative data from a head-to-head comparison study was not available in the public domain, the qualitative findings from existing research are summarized below.
| Metric | Immunocompetent Mice | Immunodeficient Mice |
| Tumor Growth | Marked retardation of tumor growth when this compound is combined with PDT[1]. | No significant therapeutic benefit observed with the addition of this compound to PDT[1]. |
| Presumed Mechanism | This compound restricts the activity of immunosuppressive Tregs and MDSCs, enhancing the antitumor immune response[1]. | The absence of a functional adaptive immune system, including Tregs, negates the immunomodulatory effects of this compound. |
Signaling Pathway of this compound
This compound is a lysosomotropic inhibitor of acid ceramidase (ACDase). By inhibiting ACDase, this compound prevents the breakdown of ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P)[2][3][4]. This leads to the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P within cancer cells, ultimately promoting cell death[4][5].
Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in different mouse models.
Caption: Workflow for comparing this compound efficacy in different mouse models.
Experimental Protocols
The following provides a representative experimental protocol based on methodologies described in the literature for studying this compound in combination with photodynamic therapy.
1. Cell Culture:
-
The murine squamous cell carcinoma SCCVII cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Immunocompetent Model: Female C3H/HeJ mice, aged 8-12 weeks.
-
Immunodeficient Model: Female athymic nude mice (nu/nu), aged 8-12 weeks.
-
All mice are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Induction:
-
SCCVII cells (2 x 10^5 cells in 50 µL of phosphate-buffered saline) are injected subcutaneously into the right hind limb of each mouse.
-
Tumors are allowed to grow to a palpable size (approximately 5-6 mm in diameter) before the initiation of treatment.
4. Treatment Groups:
-
Mice are randomly assigned to four groups (n=8-10 per group) for each mouse model:
-
Control (vehicle)
-
This compound alone
-
PDT alone
-
This compound in combination with PDT
-
5. Drug and Photosensitizer Administration:
-
This compound: Administered via intraperitoneal injection at a dose of 75 mg/kg body weight.
-
Photosensitizer (e.g., Verteporfin): Administered intravenously at a specified dose, followed by a drug-light interval to allow for accumulation in the tumor tissue.
6. Photodynamic Therapy (PDT):
-
The tumor area is irradiated with a laser at a specific wavelength (e.g., 690 nm for Verteporfin) and light dose.
-
The light is delivered using a fiber optic cable to illuminate the tumor surface.
7. Efficacy Evaluation:
-
Tumor Growth: Tumor dimensions are measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (length × width^2) / 2.
-
Survival: Mice are monitored daily, and survival is recorded. The endpoint for survival analysis is typically when the tumor reaches a predetermined maximum size or if the animal shows signs of distress.
8. Statistical Analysis:
-
Tumor growth curves are analyzed using appropriate statistical methods, such as a two-way ANOVA.
-
Survival data is analyzed using the Kaplan-Meier method and log-rank test.
-
A p-value of <0.05 is considered statistically significant.
References
- 1. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LCL521 and Carmofur for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two compounds with significant potential in oncology research: LCL521 and Carmofur. Both agents modulate the sphingolipid metabolic pathway, a critical regulator of cell fate, but through distinct and overlapping mechanisms. This analysis summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanisms of action to aid in the design and interpretation of future studies.
At a Glance: this compound vs. Carmofur
| Feature | This compound | Carmofur |
| Primary Target | Acid Ceramidase (ACDase) | Acid Ceramidase (ACDase) and Thymidylate Synthase (via 5-FU) |
| Mechanism of Action | Lysosomotropic prodrug of the ACDase inhibitor B13, leading to increased intracellular ceramide levels.[1] | Dual-action: a prodrug of 5-fluorouracil (5-FU) that inhibits DNA synthesis, and a direct inhibitor of ACDase.[2][3][4][5] |
| Key Cellular Effects | Induces cell cycle arrest and apoptosis; sensitizes cancer cells to radiation and chemotherapy.[1] | Inhibits cell division and induces cell death through DNA/RNA disruption; elevates ceramide levels.[2][4] |
| Administration | Primarily used in preclinical in vitro and in vivo studies. | Oral administration in clinical settings.[2] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and Carmofur across various cancer cell lines and their impact on key sphingolipid metabolites. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values (μM) of this compound and Carmofur in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Carmofur | Reference |
| MCF7 | Breast Adenocarcinoma | ~15 | Not Reported | [1] |
| SW403 | Colon Adenocarcinoma | Not Reported | IC50 = 29 ± 5 nM (for rat recombinant AC) | [6] |
| LNCaP | Prostate Adenocarcinoma | Not Reported | Not Reported (AC activity inhibited) | [6] |
| U87MG | Glioblastoma | Not Reported | 11-104 (range for multiple GSC lines) | |
| GSC Line 22 | Glioblastoma Stem Cell | Not Reported | ~100 | |
| GSC Line 33 | Glioblastoma Stem Cell | Not Reported | 11-104 (range) | |
| GSC Line 44 | Glioblastoma Stem Cell | Not Reported | 11-104 (range) |
Table 2: Effect of this compound and Carmofur on Sphingolipid Levels
| Compound | Cell Line/Model | Concentration | Duration | Change in Ceramide | Change in Sphingosine | Change in S1P | Reference |
| This compound | MCF7 | 10 μM | 1h | ↑ (statistically significant) | ↓ | ↓ | [7] |
| MCF7 | 1 μM | 1h | No significant change | ↓ | ↓ | [7] | |
| MCF7 | 10 μM | 24h | ↑ | ↑ (recovers and exceeds control) | ↓ (recovers but not to control) | [7] | |
| Carmofur | SW403 | 0.3-10 μM | 3h | ↑ (dose-dependent) | Not Reported | Not Reported | [6] |
| LNCaP | 0.3-10 μM | 3h | ↑ (dose-dependent) | Not Reported | Not Reported | [6] | |
| Mice (in vivo) | 10-30 mg/kg | 2h | ↑ (dose-dependent in lungs and brain) | Not Reported | Not Reported | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct and overlapping signaling pathways targeted by this compound and Carmofur.
Caption: Mechanism of action for this compound.
Caption: Dual mechanism of action for Carmofur.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Carmofur and incubate for the desired time period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sphingolipid Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual sphingolipid species.
Protocol:
-
Cell Lysis and Lipid Extraction: Harvest cells and extract lipids using a suitable organic solvent system (e.g., a modified Bligh and Dyer method).
-
Internal Standards: Add a cocktail of known amounts of internal sphingolipid standards to each sample for accurate quantification.
-
Chromatographic Separation: Separate the lipid extracts using a liquid chromatography system equipped with a C18 reverse-phase column.
-
Mass Spectrometry Analysis: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific precursor-product ion transitions for each sphingolipid species.
-
Data Analysis: Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the corresponding internal standards.
Western Blot for Acid Ceramidase (ACDase) Expression
Western blotting is used to detect and quantify the protein levels of ACDase.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACDase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ACDase protein expression levels.
Conclusion
Both this compound and Carmofur demonstrate significant anti-cancer properties by targeting the critical sphingolipid pathway, specifically through the inhibition of acid ceramidase. This compound acts as a targeted inhibitor, offering a focused approach to elevating pro-apoptotic ceramide levels. In contrast, Carmofur presents a dual-threat to cancer cells by combining ACDase inhibition with the well-established cytotoxic effects of its metabolite, 5-FU.
The choice between these two compounds for research and development will depend on the specific scientific question and therapeutic strategy. This compound is an excellent tool for dissecting the specific roles of ACDase and ceramide signaling in cancer biology. Carmofur, with its broader mechanism of action, may offer a more potent, albeit less specific, anti-tumor effect and has the advantage of existing clinical data. The experimental data and protocols provided in this guide are intended to support the rational design of future studies aimed at further elucidating the therapeutic potential of these promising agents.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Determination of Sphingolipids by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
LCL521: A Comparative Guide to its Role in Regulating Immunoregulatory Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LCL521, an inhibitor of acid ceramidase (ASAH1), with other immunomodulatory agents. We will delve into its mechanism of action, its effects on key immunoregulatory cells, and present supporting experimental data to validate its role in cancer immunotherapy.
Introduction to this compound and the Sphingolipid Rheostat
This compound is a potent and specific inhibitor of acid ceramidase (ASAH1), a critical enzyme in the sphingolipid metabolic pathway. ASAH1 hydrolyzes pro-apoptotic ceramide into sphingosine, which is then converted to the pro-survival molecule sphingosine-1-phosphate (S1P). An imbalance in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," is implicated in cancer progression and resistance to therapy. By inhibiting ASAH1, this compound leads to the accumulation of ceramide, a molecule known to induce apoptosis in cancer cells.[1]
Recent studies have unveiled a crucial role for this compound in modulating the tumor microenvironment (TME) by influencing the activity of immunoregulatory cells. This guide will compare the performance of this compound with other acid ceramidase inhibitors and alternative immunomodulatory strategies, providing a clear perspective on its potential in cancer immunotherapy.
Comparative Performance of this compound
This compound vs. Other Acid Ceramidase Inhibitors
Several inhibitors of acid ceramidase have been developed, including B13 (the precursor to this compound), Carmofur, and Ceranib-2. While direct head-to-head studies on their immunomodulatory effects are limited, we can draw comparisons based on their known activities.
| Inhibitor | Target | Key Features | Immunomodulatory Effects Reported |
| This compound | Acid Ceramidase (ASAH1) | Prodrug of B13 with improved lysosomal delivery.[2] | Reduces MDSCs and Tregs in the TME.[3][4] |
| B13 | Acid Ceramidase (ASAH1) | Parent compound of this compound. | Limited in vivo efficacy due to poor cellular uptake.[2] |
| Carmofur | Acid Ceramidase (ASAH1) | Clinically used anti-cancer agent (5-FU prodrug).[5] | In combination chemotherapy (FOLFOX/FOLFIRI), can reduce Treg populations.[5] |
| Ceranib-2 | Acid Ceramidase | Non-lipid inhibitor. | Induces apoptosis in cancer cells; immunomodulatory effects on Tregs and MDSCs are not well-documented.[1][6] |
This compound vs. Other Immunomodulators
This compound's immunomodulatory effects can also be compared to other classes of drugs that target immunoregulatory cells, such as the S1P receptor modulator Fingolimod (FTY720).
| Agent | Primary Mechanism of Action | Effect on Tregs | Effect on MDSCs |
| This compound | Acid Ceramidase Inhibition | Suppression in the tumor microenvironment.[3] | Suppression in the tumor microenvironment.[4][7] |
| Fingolimod (FTY720) | S1P Receptor Modulation | Increases circulating Treg frequency.[8][9] | Limited direct data on MDSC suppression. |
Experimental Data Supporting the Role of this compound
In Vivo Suppression of Immunoregulatory Cells
Studies in mouse models of cancer have demonstrated the ability of this compound to significantly reduce the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor microenvironment.
Table 1: Effect of this compound on MDSC and Treg Populations in Tumor-Bearing Mice
| Treatment Group | % of MDSCs in Spleen | % of Tregs in Tumor | Reference |
| Control | High | High | [3][7] |
| This compound | Significantly Lower | Significantly Lower | [3][7] |
Note: Specific quantitative values can vary depending on the tumor model and experimental conditions.
This compound in Combination Therapy
The immunomodulatory effects of this compound make it a promising candidate for combination therapies with other cancer treatments, such as checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action
Caption: Mechanism of this compound in cancer cells and the tumor microenvironment.
Experimental Workflow for In Vivo MDSC and Treg Analysis
Caption: Workflow for assessing this compound's effect on immunoregulatory cells in vivo.
Experimental Protocols
In Vitro Treg Suppression Assay
This assay evaluates the ability of a compound to inhibit the suppressive function of regulatory T cells (Tregs) on the proliferation of effector T cells (Teffs).
Materials:
-
Isolated CD4+CD25+ Tregs and CD4+CD25- Teffs
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation beads (anti-CD3/CD28)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Label Teffs with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg) in a 96-well plate.
-
Add T-cell activation beads to stimulate T-cell proliferation.
-
Add this compound or alternative compounds at desired concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and analyze the proliferation of Teffs (dye dilution) by flow cytometry.
-
Calculate the percentage of suppression based on the proliferation of Teffs in the presence and absence of Tregs and the test compound.
In Vitro MDSC Suppression Assay
This assay assesses the capacity of a compound to reverse the suppressive effect of myeloid-derived suppressor cells (MDSCs) on T-cell proliferation.
Materials:
-
Isolated MDSCs (e.g., from tumor-bearing mice)
-
Splenocytes or purified T cells as responder cells
-
Cell proliferation dye
-
T-cell stimuli (e.g., anti-CD3/CD28 antibodies or mitogens like Concanavalin A)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Label responder T cells with a cell proliferation dye.
-
Co-culture labeled T cells with MDSCs at various ratios (e.g., 1:1, 1:2 T cell:MDSC) in a 96-well plate.
-
Add T-cell stimuli to the wells.
-
Add this compound or alternative compounds at desired concentrations. Include a vehicle control.
-
Incubate the plate for 72 hours.
-
Harvest cells and analyze T-cell proliferation by flow cytometry.
-
Determine the percentage of suppression and the ability of the test compound to reverse it.
Conclusion
This compound represents a promising immunomodulatory agent with a dual mechanism of action: direct induction of cancer cell apoptosis and modulation of the tumor microenvironment by reducing the populations of immunosuppressive Tregs and MDSCs. The experimental data presented in this guide highlight its potential as a monotherapy or in combination with other immunotherapies. Further head-to-head comparative studies with other acid ceramidase inhibitors and immunomodulators are warranted to fully elucidate its clinical potential. The provided experimental protocols offer a framework for researchers to further validate and expand upon these findings.
References
- 1. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon-gamma and interleukin-10 production by mononuclear cells from patients with advanced head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Impact of chemotherapy for colorectal cancer on regulatory T-cells and tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling [frontiersin.org]
- 9. A novel and rapid method to quantify Treg mediated suppression of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LCL521's Impact on Sphingolipid Profiles
This guide provides a comprehensive comparison of LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase), with other modulators of sphingolipid metabolism. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting sphingolipid pathways, particularly in the context of cancer biology. This document summarizes quantitative data on the effects of these compounds on key sphingolipid metabolites, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, regulating processes such as proliferation, apoptosis, and cell cycle arrest.[1][2] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[2] In many cancer cells, this balance is shifted towards survival, often through the overexpression of acid ceramidase (ACDase), an enzyme that hydrolyzes ceramide into sphingosine, the precursor to S1P.[1][2]
This compound is a prodrug of the potent ACDase inhibitor B13, designed for enhanced delivery to the lysosome, the primary site of ACDase activity.[1] By inhibiting ACDase, this compound aims to increase intracellular ceramide levels and decrease sphingosine and S1P, thereby promoting cancer cell death.[1][3] This guide will compare the effects of this compound on sphingolipid profiles to other experimental compounds that target this critical metabolic pathway.
Quantitative Impact on Sphingolipid Profiles
The following table summarizes the dose- and time-dependent effects of this compound on key sphingolipid metabolites in MCF7 human breast adenocarcinoma cells, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For comparison, data on other relevant sphingolipid modulators are included where available.
| Compound | Target | Concentration | Treatment Time | Effect on Ceramide (Cer) | Effect on Sphingosine (Sph) | Effect on Sphingosine-1-Phosphate (S1P) | Reference |
| This compound | Acid Ceramidase (ACDase) | 1 µM | 1 hour | No significant change | Significant decrease | Significant decrease | [3][4] |
| 1 µM | 10 hours | No significant change | Recovered to control levels | Recovered to control levels | [3] | ||
| 10 µM | 1 hour | Slight increase | Profound and persistent decrease | Significant decrease | [3][4] | ||
| 10 µM | 2-24 hours | Significant increase (starting at 2h) | Maintained decrease, then recovery and overshoot at 24h | Pattern similar to Sph, but did not exceed control levels | [3] | ||
| B13 | Acid Ceramidase (ACDase) | 30 µM | 1 hour | Modest effects | Minimal decrease | Not specified | [1] |
| Ceranib-2 | Acid Ceramidase (CDase) | Not specified | Not specified | Increase | Not specified | Decrease | [5] |
| PF-543 | Sphingosine Kinase 1 (SphK1) | Not specified | Not specified | Not specified | Not specified | Decrease | [6] |
| ABC294640 (Yeliva) | Sphingosine Kinase 2 (SphK2) | Not specified | Not specified | Not specified | Not specified | Not specified | [5][7] |
Note: This table is a summary of reported effects. Direct quantitative comparison between studies may be limited by different experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other sphingolipid modulators.
1. Cell Culture and Treatment:
-
Cell Line: MCF7 human breast adenocarcinoma cells were obtained from the American Type Culture Collection (ATCC).[3]
-
Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 100 µg/ml Normocin.[3]
-
Culture Conditions: Cells were maintained in a standard humidified incubator at 37°C with 5% CO2.[3]
-
Treatment: For experimental purposes, cells were treated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for specified time periods (e.g., 15 minutes to 24 hours).[1][3]
2. Sphingolipid Extraction and Analysis by LC-MS/MS:
-
Lipid Extraction:
-
Following treatment, cells were harvested and washed.
-
Lipids were extracted using a single-phase Bligh-Dyer extraction method.[8]
-
A detailed protocol involves the addition of a methanol/chloroform mixture (2:1, v/v) to the cell pellet, followed by sonication and incubation.[9]
-
The organic phase containing the lipids was separated by centrifugation.[8][9]
-
-
LC-MS/MS Analysis:
-
The extracted lipids were dried and reconstituted in the initial mobile phase solvent for analysis.[8]
-
Separation of sphingolipid species was performed using a suitable liquid chromatography (LC) column, such as a normal-phase silica column.[10]
-
The eluent was introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.[11]
-
Sphingolipids were identified and quantified based on their specific precursor and product ion pairs in multiple reaction monitoring (MRM) mode, using appropriate internal standards for normalization.[10][11]
-
3. Western Blotting for ACDase Protein Expression:
-
Protein Extraction:
-
After treatment with this compound, cells were lysed to extract total protein.
-
-
SDS-PAGE and Transfer:
-
Protein samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for α-ACDase.
-
A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) was then added.
-
The protein bands were visualized using a chemiluminescent substrate.[3][12]
-
Actin was used as a loading control to ensure equal protein loading in each lane.[3][12]
-
Visualizations
Sphingolipid Metabolism and this compound's Mechanism of Action
Caption: this compound inhibits ACDase, blocking ceramide hydrolysis and subsequent S1P production.
Experimental Workflow for Analyzing this compound's Effects
Caption: Workflow for assessing this compound's impact on sphingolipid profiles and protein expression.
Comparative Signaling Pathways of Sphingolipid Modulators
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. lipidmaps.org [lipidmaps.org]
- 11. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of LCL521 and LCL-805
A detailed guide for researchers and drug development professionals on the cytotoxic properties of two prominent acid ceramidase inhibitors.
This guide provides a comprehensive comparison of the cytotoxic effects of LCL521 and LCL-805, two structurally related inhibitors of acid ceramidase (ACDase). While both compounds target the same enzyme, their cytotoxic profiles and mechanisms of action exhibit distinct characteristics. This document summarizes key experimental data, outlines detailed experimental protocols for assessing cytotoxicity, and visualizes the underlying signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and LCL-805 across different cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions.
| Compound | Cell Line(s) | Assay Type | Key Cytotoxicity Metric (IC50/EC50) | Reference |
| This compound | MCF7 (human breast adenocarcinoma) | MTT Assay | IC50 values determined at 24, 48, and 72h | [1] |
| SCCVII (mouse squamous cell carcinoma) | Colony Forming Ability Assay | 10 µM this compound significantly enhanced PDT-induced cell death | [2] | |
| LCL-805 | 32 human AML cell lines | Cell Viability Assay | Median EC50: 11.7 µM | [3][4][5][6][7] |
| 71 primary AML patient samples | Cell Viability Assay | Median EC50: 15.8 µM | [3][4][7] |
Mechanisms of Action: A Comparative Overview
This compound and LCL-805 are both prodrugs of the ceramidase inhibitor B-13, designed to enhance lysosomal uptake.[1][5] Their primary mechanism involves the inhibition of acid ceramidase, leading to an accumulation of pro-apoptotic ceramide and a decrease in pro-survival sphingosine.[5][8][9] However, the downstream consequences of this action appear to differ.
This compound has been shown to induce G1 cell cycle arrest in MCF7 breast cancer cells at lower concentrations, while higher concentrations lead to apoptosis.[1] Its cytotoxic effects can be enhanced by combination with therapies like tamoxifen or ionizing radiation.[1] Furthermore, studies in myeloid-derived suppressor cells have indicated that this compound-mediated cytotoxicity can be mitigated by inhibiting cathepsins B and D.[5][10]
LCL-805 , studied extensively in acute myeloid leukemia (AML), demonstrates a mechanism of cell death that is distinct from canonical apoptosis and is not rescued by the inhibition of caspases, lysosomal cathepsins, autophagy, or necroptosis.[5][10] Instead, its cytotoxicity is linked to the antagonism of Akt signaling and the induction of an iron-dependent form of cell death that is different from classical ferroptosis.[3][4][5][6][10]
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and LCL-805.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of LCL-805 leading to iron-dependent cell death.
Experimental Protocols
This section details a generalized protocol for assessing the cytotoxicity of compounds like this compound and LCL-805 using a standard in vitro assay.
Cell Viability and Cytotoxicity Assay (e.g., MTT or LDH Assay)
This protocol provides a framework for determining the cytotoxic effects of this compound and LCL-805 on cultured cancer cells.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells into 96-well microplates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and LCL-805 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for treatment.
-
Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
3. Cytotoxicity Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
For LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate according to the manufacturer's instructions to allow for the conversion of a substrate into a colored product.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability or cytotoxicity relative to the vehicle-treated control cells.
-
Plot the percentage of viability/cytotoxicity against the compound concentration and determine the IC50 or EC50 value using non-linear regression analysis.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and LCL-805.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid Ceramidase Inhibitor LCL-805 Antagonizes Akt Signaling and Promotes Iron-Dependent Cell Death in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid Ceramidase Inhibitor LCL-805 Antagonizes Akt Signaling and Promotes Iron-Dependent Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
LCL521: A Comparative Analysis in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid ceramidase inhibitor LCL521 across various cancer models. The data presented herein is curated from preclinical studies to facilitate an objective evaluation of its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
Abstract
This compound is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13. By selectively targeting the lysosome, this compound effectively inhibits ACDase, leading to the accumulation of the pro-apoptotic lipid ceramide and a reduction in the pro-survival metabolites sphingosine and sphingosine-1-phosphate (S1P).[1] This mechanism underlies its anti-neoplastic activity, which includes inducing cell cycle arrest and apoptosis.[1] This guide summarizes the quantitative effects of this compound on cancer cell viability, sphingolipid metabolism, and its synergistic potential with conventional cancer therapies. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) | Comparison Agent | IC50 of Comparison Agent (µM) | Citation |
| MCF7 | Breast Adenocarcinoma | ~10-15 | B13 | > 30 | [1] |
| CT26 | Colorectal Carcinoma | Not explicitly stated, but doses below IC50 were used for experiments. | - | - | [2] |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but doses below IC50 were used for experiments. | - | - | [2] |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: Effect of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment)
| This compound Concentration | Change in Ceramide | Change in Sphingosine | Change in Sphingosine-1-Phosphate (S1P) | Citation |
| 100 nM | - | Decrease | Decrease | [1] |
| 1-5 µM | Increase | Profound Decrease | Profound Decrease | [1] |
| 10 µM | Significant Increase | Profound Decrease | - | [3][4] |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Cancer Model | Combination Agent | Observed Effect | Quantitative Data | Citation |
| MCF7 Breast Cancer | Ionizing Radiation (2Gy) | Enhanced anti-proliferative effect | Significant decrease in colony formation and size with 1µM this compound (5 doses). | [1] |
| Tamoxifen-Resistant MCF7 Cells | Tamoxifen (5µM) | Sensitization to Tamoxifen | This compound (1-5µM) in combination with Tamoxifen significantly reduced cell viability compared to either agent alone. | [1] |
| SCCVII Squamous Cell Carcinoma | Photodynamic Therapy (PDT) | Enhanced cell killing | 10µM this compound greatly enhanced the lethal effects of PDT. | [5] |
| CT26 Colorectal Cancer (in vivo) | Anti-PD-1 Antibody | Reduced tumor growth | Combination therapy resulted in a significant reduction in final tumor volume and weight compared to monotherapies. | [2] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.78 to 100 µM) and a vehicle control.[1]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 1-10 µM) or vehicle for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.[1]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Growth Study (Syngeneic Mouse Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with immunotherapy.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).[2]
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and this compound in combination with anti-PD-1 antibody.[2] Administer treatments as per the defined schedule and dosage (e.g., 75 mg/kg for this compound).[5]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).[2]
Mandatory Visualization
Caption: this compound inhibits ACDase in the lysosome, leading to increased ceramide and decreased sphingosine/S1P, ultimately promoting apoptosis and cell cycle arrest.
Caption: A generalized workflow for assessing the efficacy of this compound in combination with other anti-cancer agents in preclinical models.
Caption: this compound promotes an anti-tumor immune response by inducing immunological cell death and a robust interferon response, leading to enhanced cytotoxic T cell infiltration.
References
- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LCL521
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like LCL521 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent and selective inhibitor of the lysosomal enzyme acid ceramidase (ACDase), under investigation for its potential in cancer therapy.[1][2][3][4][5][6][7][8] As with any bioactive small molecule, understanding its properties and the necessary precautions for its handling is critical for personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound. These recommendations are based on standard laboratory practices for handling research chemicals of unknown toxicity and may be supplemented by a site-specific risk assessment.[9][10][11][12][13]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard. | To protect eyes from accidental splashes of solutions containing this compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving may be appropriate for certain procedures. Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be conducted to determine if respiratory protection is necessary. | To prevent inhalation of the compound, particularly if it is in a powdered form or if aerosols are generated. |
Operational Handling and Storage
Proper operational procedures are crucial to minimize exposure and maintain the integrity of the compound.
| Procedure | Guideline | Purpose |
| Engineering Controls | Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood. | To minimize inhalation exposure. |
| General Hygiene | Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling. | To prevent accidental ingestion and skin absorption. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the manufacturer's specific storage temperature recommendations. | To maintain the stability of the compound and prevent accidental release. |
| Spill Response | In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal. Ventilate the area of the spill. | To safely clean up and contain any accidental releases. |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Method | Notes |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed waste disposal company. | Do not dispose of down the drain or in the general trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for hazardous chemical waste. | Ensure containers are properly labeled. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous chemical waste. | Do not launder contaminated lab coats with personal clothing. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines. | Proper rinsing minimizes residual chemical hazards. |
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a research laboratory setting, from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
